molecular formula C12H19NO B2545664 4-(Benzylamino)-2-methylbutan-2-ol CAS No. 1490727-08-6

4-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B2545664
CAS No.: 1490727-08-6
M. Wt: 193.29
InChI Key: GMKHFUSTODJFBW-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-methylbutan-2-ol is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is identified by the CAS Number 1490727-08-6 and the MDL Number MFCD20684863 . The compound's structure can be represented by the SMILES notation CC(O)(C)CCNCC1=CC=CC=C1 . As an organic building block, this chemical is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel compounds. Its structure, featuring a tertiary alcohol and a benzylamino group, makes it a valuable intermediate for creating more complex molecules. Researchers utilize this compound strictly for laboratory research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be consulted and followed before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHFUSTODJFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for 4-(Benzylamino)-2-methylbutan-2-ol, a novel amino alcohol with potential applications in pharmaceutical research and development. In the absence of a previously established synthetic route in the literature, this document details a robust and efficient two-step synthesis. The proposed method involves the initial formation of the key intermediate, 4-amino-2-methylbutan-2-ol, followed by a reductive amination with benzaldehyde to yield the target compound. This guide provides detailed experimental protocols, tabulated data for hypothetical reaction parameters, and visual diagrams of the synthetic workflow and reaction pathways to facilitate comprehension and replication by skilled chemists.

Introduction

This compound is an organic molecule featuring a secondary amine and a tertiary alcohol. This combination of functional groups makes it a compound of interest for potential applications in medicinal chemistry and materials science. The benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions, while the amino alcohol backbone is a common motif in various biologically active compounds. This guide presents a feasible synthetic approach to this compound, designed for ease of execution in a standard laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be carried out via a reductive amination reaction. This well-established method involves the reaction of a primary amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding secondary amine.

The overall proposed reaction is as follows:

Reaction Pathway 4-amino-2-methylbutan-2-ol 4-Amino-2-methylbutan-2-ol plus1 + 4-amino-2-methylbutan-2-ol->plus1 benzaldehyde Benzaldehyde intermediate [Imine Intermediate] benzaldehyde->intermediate plus1->benzaldehyde plus2 + intermediate->plus2 reductant Reducing Agent (e.g., NaBH4) product This compound reductant->product plus2->reductant

Caption: Proposed reaction pathway for the synthesis of this compound.

The key starting material, 4-amino-2-methylbutan-2-ol, is commercially available, simplifying the overall process.[1][2][3]

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and their suggested properties for this synthesis.

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Amino-2-methylbutan-2-olC₅H₁₃NO103.16≥95%Commercially Available
BenzaldehydeC₇H₆O106.12≥99%Commercially Available
Sodium Borohydride (NaBH₄)NaBH₄37.83≥98%Commercially Available
Methanol (MeOH)CH₄O32.04AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousCommercially Available
Hydrochloric Acid (HCl)HCl36.461 M solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solutionCommercially Available
Synthesis of this compound

This procedure is based on general protocols for reductive amination.[4][5][6][7][8][9][10]

Experimental Workflow:

Experimental Workflow start 1. Dissolve 4-amino-2-methylbutan-2-ol and benzaldehyde in methanol. stir 2. Stir at room temperature to form the imine intermediate. start->stir cool 3. Cool the reaction mixture in an ice bath. stir->cool add_nabh4 4. Add sodium borohydride portion-wise. cool->add_nabh4 warm 5. Warm to room temperature and stir. add_nabh4->warm quench 6. Quench the reaction with water. warm->quench extract 7. Extract with dichloromethane. quench->extract wash 8. Wash the organic layer with brine. extract->wash dry 9. Dry over anhydrous sodium sulfate. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify the crude product by column chromatography. concentrate->purify end 12. Characterize the final product. purify->end

Caption: Step-by-step experimental workflow for the reductive amination.

Detailed Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methylbutan-2-ol (10.32 g, 100 mmol) and benzaldehyde (10.61 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Stir the solution at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (5.67 g, 150 mmol) to the stirred solution in small portions over 30 minutes. Exercise caution as hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Remove the methanol from the mixture under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Data Presentation

The following table presents hypothetical but realistic quantitative data for the synthesis.

ParameterValue
Reactant Quantities
4-Amino-2-methylbutan-2-ol10.32 g (100 mmol)
Benzaldehyde10.61 g (100 mmol)
Sodium Borohydride5.67 g (150 mmol)
Reaction Conditions
SolventAnhydrous Methanol
Reaction Temperature0 °C to Room Temperature
Reaction Time14 hours
Product Characterization (Hypothetical)
Theoretical Yield19.33 g
Actual Yield15.46 g
Percent Yield80%
AppearanceColorless to pale yellow oil
Spectroscopic Data (Expected)
¹H NMR (CDCl₃, δ ppm)7.40-7.20 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 2.80-2.60 (m, 2H, N-CH₂), 1.80-1.60 (m, 2H, CH₂-C(OH)), 1.25 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, δ ppm)140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 70.0 (C-OH), 54.0 (Ar-CH₂), 45.0 (N-CH₂), 40.0 (CH₂-C(OH)), 29.0 (C(CH₃)₂)
MS (ESI+) m/z194.15 [M+H]⁺

Conclusion

This technical guide provides a detailed, albeit hypothetical, protocol for the synthesis of this compound. The proposed reductive amination pathway is a well-established and versatile method for the synthesis of secondary amines and is expected to provide the target compound in good yield. The information presented herein, including the detailed experimental procedure, tabulated data, and visual diagrams, should serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. It is recommended that standard laboratory safety practices be followed during the execution of this synthesis.

References

"4-(Benzylamino)-2-methylbutan-2-ol chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-(benzylamino)-2-methylbutan-2-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds, namely 4-amino-2-methylbutan-2-ol and 4-(dibenzylamino)-2-methylbutan-2-ol. The properties and methodologies described herein are intended to serve as a predictive reference and should be confirmed through empirical validation.

Chemical Properties and Identification

While a specific CAS number for this compound has not been identified in major chemical databases, its properties can be inferred from its constituent parts and comparison with analogous structures. The core structure, 4-amino-2-methylbutan-2-ol, provides a baseline for its chemical characteristics, which are then modified by the introduction of a benzyl group.

Table 1: Core Chemical Data

PropertyValue (for 4-amino-2-methylbutan-2-ol)Predicted Value (for this compound)
IUPAC Name 4-Amino-2-methylbutan-2-olThis compound
CAS Number 26734-08-7[1][2][3][4]Not available
Molecular Formula C5H13NO[1][5]C12H19NO
Molecular Weight 103.16 g/mol [1][5]193.29 g/mol
Appearance Liquid[1][5]Likely a liquid or low-melting solid

Table 2: Physicochemical Properties (Predicted)

PropertyValue (for 4-amino-2-methylbutan-2-ol)Predicted Effect of Benzyl Group
Boiling Point Not availableExpected to be significantly higher due to increased molecular weight and van der Waals forces.
Melting Point Not availableMay be higher, potentially a low-melting solid.
Solubility Soluble in polar solventsDecreased solubility in polar solvents like water; increased solubility in nonpolar organic solvents.
pKa Not availableThe basicity of the amino group will be slightly reduced due to the inductive effect of the benzyl group.

Experimental Protocols

Synthesis of 4-(Dibenzylamino)-2-methylbutan-2-ol

A plausible synthetic route for this compound can be adapted from the synthesis of its dibenzylated analog, as described in patent literature. The following protocol outlines the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol. To obtain the mono-benzylated compound, one would start with a mono-benzylated amine precursor or employ a debenzylation step.

Experimental Workflow: Synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Cool a solution of ethyl 3-(dibenzylamino)propanoate in THF to 0°C B Add methylmagnesium bromide dropwise over 1 hour A->B Grignard Reagent Addition C Heat the mixture at 70°C under N2 overnight B->C Grignard Reaction D Re-cool the mixture to 0°C C->D E Quench with saturated NH4Cl solution D->E F Extract with an organic solvent E->F G Dry and concentrate the organic phase F->G H Purify the crude product G->H

Caption: Workflow for the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol.

Methodology:

  • Reaction Setup: A solution of ethyl 3-(dibenzylamino)propanoate in tetrahydrofuran (THF) is cooled to 0°C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide is added dropwise to the cooled solution over a period of one hour.

  • Reaction: The reaction mixture is then heated to 70°C and stirred overnight under a nitrogen atmosphere.

  • Workup: The mixture is cooled back to 0°C and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or distillation.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not documented, the patent describing the synthesis of the related dibenzyl compound suggests its potential relevance in the context of cancer therapy, specifically as an inhibitor of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, ultimately regulating gene expression.

Signaling Pathway Diagram: Ras/Raf/MEK/ERK Cascade

G cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Gene Expression Survival Cell Survival TranscriptionFactors->Survival Gene Expression

References

An In-depth Technical Guide on 4-(Benzylamino)-2-methylbutan-2-ol (CAS 213329-63-4)

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Information: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available technical data for 4-(Benzylamino)-2-methylbutan-2-ol, CAS 213329-63-4. The information presented herein is based on data aggregated from chemical supplier catalogs and publicly accessible databases. No peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action were identified. Therefore, the core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and signaling pathway visualizations, cannot be fulfilled at this time.

Chemical Identity and Properties

This section summarizes the basic chemical and physical properties of this compound.

PropertyValueSource
CAS Number 213329-63-4Publicly available chemical databases
Molecular Formula C₁₂H₁₉NOPublicly available chemical databases
Molecular Weight 193.29 g/mol Publicly available chemical databases
IUPAC Name This compoundPublicly available chemical databases
Canonical SMILES CC(C)(O)CCNC1=CC=CC=C1Publicly available chemical databases
Physical Description Not available-
Solubility Not available-
Melting Point Not available-
Boiling Point Not available-
Density Not available-

Synthesis and Manufacturing

No detailed, peer-reviewed experimental protocols for the synthesis of this compound (CAS 213329-63-4) have been published in the scientific literature. Chemical suppliers list the compound as available, suggesting proprietary synthesis methods exist.

A plausible, though unconfirmed, synthetic route could involve the reductive amination of a suitable ketone precursor with benzylamine or the reaction of an appropriate amino alcohol with a benzyl halide. A conceptual workflow is presented below.

G cluster_0 Conceptual Synthesis Workflow Precursor_Ketone 4-hydroxy-4-methyl-2-pentanone Reductive_Amination Reductive Amination Precursor_Ketone->Reductive_Amination Benzylamine Benzylamine Benzylamine->Reductive_Amination Product This compound Reductive_Amination->Product

Caption: Conceptual synthesis of this compound.

Biological Activity and Mechanism of Action

There is no information available in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of this compound. The chemical structure, featuring a secondary amine and a tertiary alcohol, suggests potential for various biological interactions, but any specific activity remains uninvestigated and unconfirmed.

Research and Applications

Currently, there are no published research articles or patents that specifically investigate or utilize this compound for any application. Its availability from chemical suppliers suggests it may be used as a building block in organic synthesis or as a component in screening libraries for drug discovery, but this is speculative.

Safety and Handling

Conclusion

This compound (CAS 213329-63-4) is a chemical compound for which there is a significant lack of detailed scientific information. While its basic chemical identity is established, its synthesis, properties, biological activity, and potential applications remain undocumented in publicly accessible literature. This guide highlights the current knowledge gap and underscores the need for further research to elucidate the characteristics of this molecule. Researchers and drug development professionals interested in this compound will need to conduct foundational research to establish its properties and potential utility.

Structure Elucidation of 4-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(benzylamino)-2-methylbutan-2-ol. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide utilizes a comparative approach, drawing upon spectral data from structurally analogous compounds to predict and interpret the spectroscopic features of the target molecule. This document outlines the expected results from key analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, and provides detailed hypothetical experimental protocols for its characterization. The logical workflow for piecing together the molecular structure from these data points is also visually represented.

Introduction

This compound is a tertiary alcohol and a secondary amine. Its structural components—a benzyl group, a secondary amine, and a tertiary alcohol on a butane backbone—suggest potential applications in medicinal chemistry and materials science. Accurate structure elucidation is the cornerstone of all further research and development involving this molecule. This guide serves as a practical framework for researchers to confirm the identity and purity of this compound upon its synthesis.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These are estimated based on its chemical structure and data from similar compounds.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
XLogP32.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. The predictions are based on known chemical shifts and fragmentation patterns of related molecules such as 2-methyl-2-butanol, 4-amino-2-methylbutan-2-ol[1][2], and 2-methyl-4-phenyl-2-butanol[3].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HAr-H Aromatic protons of the benzyl group.
~ 3.80Singlet2HAr-CH ₂-NHMethylene protons of the benzyl group.
~ 2.80Triplet2HNH-CH ₂-CH₂Methylene protons adjacent to the nitrogen.
~ 1.80Triplet2HNH-CH₂-CHMethylene protons adjacent to the quaternary carbon.
~ 1.25Singlet6HC(OH)(CH ₃)₂Two equivalent methyl groups on the tertiary carbon.
VariableBroad Singlet1HNH Amine proton, chemical shift is concentration and solvent dependent.
VariableSinglet1HOH Hydroxyl proton, chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 140Quaternary Aromatic CarbonAromatic carbon attached to the methylene group.
~ 128.5Aromatic CHPara aromatic carbon.
~ 128.0Aromatic CHOrtho and meta aromatic carbons.
~ 70C (OH)(CH₃)₂Quaternary carbon bearing the hydroxyl group.
~ 54Ar-C H₂-NHMethylene carbon of the benzyl group.
~ 45NH-C H₂-CH₂Methylene carbon adjacent to the nitrogen.
~ 42NH-CH₂-C H₂Methylene carbon adjacent to the quaternary carbon.
~ 29C(OH)(C H₃)₂Two equivalent methyl carbons.
Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zProposed FragmentRationale
193[M]⁺Molecular ion peak.
178[M - CH₃]⁺Loss of a methyl group.
175[M - H₂O]⁺Loss of water.
106[C₇H₈N]⁺Benzylaminium cation.
91[C₇H₇]⁺Tropylium cation (from benzyl group).
59[C₃H₇O]⁺Fragment from the tertiary alcohol end.
Infrared (IR) Spectroscopy

The IR spectrum will show the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3350 - 3310 (sharp)N-H stretchSecondary Amine
3080 - 3030C-H stretchAromatic
2970 - 2850C-H stretchAliphatic
1600, 1495, 1450C=C stretchAromatic Ring
1150C-O stretchTertiary Alcohol
1120C-N stretchAliphatic Amine

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire the spectrum at room temperature. Use a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or corresponding frequency for the ¹H NMR) NMR spectrometer.

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A pulse angle of 45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-500.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Instrument: An FTIR spectrometer.

  • Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Visualizations

Structure Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy Purification->IR NMR_Data Proton & Carbon Environments NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Final_Structure Final Structure Elucidation NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure

Workflow for the structure elucidation of this compound.
Key ¹H NMR Correlations

G cluster_structure Molecular Structure Fragments cluster_correlations Proton-Proton Couplings Aromatic Aromatic Protons ~7.3 ppm 5H Benzyl_CH2 Benzyl CH₂ ~3.8 ppm 2H Amine_CH2 Amine CH₂ ~2.8 ppm 2H Alkyl_CH2 Alkyl CH₂ ~1.8 ppm 2H Amine_CH2->Alkyl_CH2 3J Methyl_CH3 Methyl CH₃ ~1.25 ppm 6H Coupling1 J-coupling Coupling2 No J-coupling

References

Preliminary Technical Overview of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and pharmacological databases reveals no specific studies detailing the mechanism of action, biological activity, or therapeutic targets of 4-(Benzylamino)-2-methylbutan-2-ol. The following guide is therefore a preliminary technical overview based on the analysis of its structural components and the known activities of related chemical classes. This document is intended to provide a foundational context for researchers and drug development professionals who may be considering this molecule for investigation.

Compound Identification and Structure

This compound is a substituted amino alcohol. It comprises a tertiary alcohol (2-methylbutan-2-ol) linked via a secondary amine to a benzyl group. The structure contains a chiral center, and its properties may vary between enantiomers.

A specific stereoisomer, (2S)-1-(benzylamino)-2-methylbutan-2-ol, is cataloged in public chemical databases, though without associated bioactivity data. The fundamental structure is visualized below.

G A Compound Synthesis & Purity Analysis (this compound) B Primary Screening (In Vitro) A->B C Antimicrobial Assays (MIC/MBC tests) B->C D Enzyme Inhibition Assays (e.g., MAO, Kinases) B->D E Receptor Binding Assays (Radioligand or Functional) B->E F Hit Identification & Validation C->F D->F E->F G Dose-Response & Potency Determination (IC50 / EC50) F->G H Secondary / Cellular Assays G->H I Mechanism of Action Studies (e.g., Signaling Pathway Analysis) H->I J Lead Optimization I->J

In-depth Technical Guide: Biological Activity of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Synthetic Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to provide a comprehensive overview of the currently available scientific literature regarding the biological activity of the synthetic compound 4-(Benzylamino)-2-methylbutan-2-ol. A thorough search of existing scientific databases and literature has been conducted to collate and present all pertinent information regarding its pharmacological effects, mechanism of action, and potential therapeutic applications. This document will detail the available quantitative data, experimental methodologies, and any elucidated signaling pathways.

Introduction

This compound is a synthetic organic compound featuring a benzylamine group and a tertiary alcohol. The presence of these functional groups suggests potential for a range of biological activities, as similar structural motifs are found in various pharmacologically active molecules. The benzylamine moiety is a key feature in compounds that interact with monoamine transporters and receptors, while the tertiary alcohol could influence solubility, metabolic stability, and receptor binding. This guide aims to consolidate the existing knowledge on this specific molecule to aid researchers and professionals in the field of drug discovery and development.

Current State of Research

A comprehensive search of scientific literature and chemical databases for "this compound" and its potential synonyms has revealed a significant lack of specific data on its biological activity. The search results did not yield any dedicated studies investigating the pharmacological, toxicological, or therapeutic properties of this particular compound.

While no direct research on this compound was identified, studies on structurally related compounds may offer some preliminary insights into its potential biological profile. For instance, research on various benzylamine derivatives has shown a wide spectrum of activities, including the inhibition of enzymes like phenylethanolamine N-methyltransferase.[1] However, it is crucial to note that even minor structural modifications can lead to substantial changes in biological activity, and therefore, direct extrapolation of data from related compounds to this compound is not scientifically rigorous.

Similarly, while information on various substituted butanols is available, this data primarily pertains to their chemical properties and synthesis, with limited information on their biological effects.

Synthesis and Physicochemical Properties

Publicly available databases lack specific physicochemical data for this compound. For reference, data for structurally similar but distinct molecules are presented below. It is important to emphasize that these values are not representative of the target compound and are provided for contextual purposes only.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
4-(Methylamino)butan-2-olC5H13NO103.16-0.1[2]
4-Amino-2-methylbutan-2-olC5H13NO103.16-[3][4]
4-(Ethylamino)-2-methyl-2-butanolC7H17NO131.220.5[5]

Biological Activity and Mechanism of Action

As of the date of this guide, there are no published in vitro or in vivo studies detailing the biological activity or mechanism of action of this compound. Consequently, no quantitative data on its efficacy, potency, or toxicity is available. Furthermore, no signaling pathways associated with this compound have been elucidated.

Experimental Protocols

The absence of published research on this compound means there are no established experimental protocols for its study. Researchers interested in investigating this compound would need to develop and validate novel assays based on its predicted biological targets, which at this stage remain purely speculative.

Future Directions

The lack of data on this compound presents a clear opportunity for novel research. Initial studies could focus on:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route and full characterization of the compound's physicochemical properties.

  • In Vitro Screening: A broad-based screening approach against a panel of common biological targets (e.g., receptors, enzymes, ion channels) to identify potential areas of activity.

  • Cytotoxicity Assays: Initial assessment of the compound's toxicity in various cell lines.

Conclusion

This technical guide has highlighted the significant gap in the scientific literature regarding the biological activity of this compound. While the structural motifs of the molecule suggest potential pharmacological relevance, there is currently no empirical data to support any specific biological function or mechanism of action. The information presented on related compounds should be interpreted with caution and not be directly attributed to the target molecule. This guide concludes that this compound represents an uncharacterized synthetic compound, and its biological profile remains to be determined through future research endeavors. There is a clear need for foundational research to synthesize, characterize, and screen this compound to uncover any potential therapeutic value.

References

An In-depth Technical Guide to the Solubility of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 4-(Benzylamino)-2-methylbutan-2-ol. Due to the absence of specific experimental data in publicly available literature, this document extrapolates likely solubility properties based on its chemical structure, which incorporates a hydrophilic amino alcohol moiety and a lipophilic benzyl group. Furthermore, this guide details standardized experimental protocols for determining both thermodynamic and kinetic solubility, which are critical for preclinical drug development and other research applications. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables and diagrams to facilitate understanding and practical application by researchers in the field.

Introduction

This compound is a tertiary amino alcohol. Its structure, featuring both a polar head (amino and hydroxyl groups) and a nonpolar tail (benzyl and methyl groups), suggests a nuanced solubility profile that is critical to understand for applications in drug discovery, chemical synthesis, and material science. Solubility is a fundamental physicochemical property that influences a compound's bioavailability, formulation, and efficacy. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the methodologies to determine it empirically.

Predicted Physicochemical Properties and Solubility

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₉NOBased on chemical structure
Molecular Weight 193.29 g/mol Calculated from the molecular formula
pKa 9-10 (amine)Typical range for secondary amines
logP ~2-3Estimated based on the presence of a benzyl group and a C5 backbone, balanced by polar amino and hydroxyl groups.
Aqueous Solubility pH-dependentThe presence of a basic amine group allows for salt formation at acidic pH, which would significantly increase aqueous solubility. At neutral or basic pH, solubility is expected to be lower.
Organic Solvent Solubility Likely soluble in polar organic solventsThe hydroxyl group and the overall polarity suggest solubility in alcohols (e.g., ethanol, methanol) and other polar organic solvents (e.g., DMSO, DMF). The benzyl group may impart some solubility in less polar solvents like dichloromethane and ethyl acetate.

Table 2: Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale
Water (pH 7) Low to ModerateThe hydrophobic benzyl and methyl groups will likely limit solubility in neutral water.
Aqueous Acid (e.g., 0.1 M HCl) HighProtonation of the benzylamino group to form a water-soluble salt.
Aqueous Base (e.g., 0.1 M NaOH) LowThe compound will be in its free base form, which is less polar.
Ethanol High"Like dissolves like" principle; both are polar protic compounds.
Methanol High"Like dissolves like" principle; both are polar protic compounds.
Dimethyl Sulfoxide (DMSO) HighAprotic, polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) ModerateThe nonpolar benzyl group and hydrocarbon backbone suggest some solubility.
Hexane LowThe polarity of the amino alcohol group makes it unlikely to be soluble in a nonpolar solvent like hexane.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, empirical testing is necessary. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After incubation, allow the vial to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.

  • Prepare a calibration curve using known concentrations of the compound to determine the concentration of the sample.

  • Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment.[2][3] This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handling system (optional)

  • Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of this compound to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-5%).

  • Mix the solutions by shaking the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of the solution in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

  • Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectroscopy or LC-MS.

  • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound in a research and development setting.

G cluster_0 In Silico & Initial Assessment cluster_1 Experimental Determination cluster_2 Application & Formulation A Compound Synthesis & Purification B Structure-Based Solubility Prediction A->B C Physicochemical Characterization (pKa, logP) A->C D Kinetic Solubility Assay (High-Throughput) B->D C->D E Thermodynamic Solubility Assay (Shake-Flask Method) D->E In-depth analysis of select compounds F Data Analysis & Solubility Classification D->F E->F G Formulation Development (e.g., Salt Formation, Excipients) F->G H In Vitro & In Vivo Studies G->H

Caption: Workflow for Compound Solubility Assessment.

pH-Dependent Solubility of an Amino Alcohol

This diagram illustrates the chemical equilibrium that governs the aqueous solubility of an amino alcohol like this compound.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) A R-NH₂⁺-R' (Protonated Form) Highly Water-Soluble B R-NH-R' (Free Base) Poorly Water-Soluble A->B + OH⁻ B->A + H⁺

Caption: pH-Dependent Equilibrium of Amino Alcohols.

Conclusion

While experimental data for the solubility of this compound remains to be published, a detailed analysis of its structure provides a strong basis for predicting its solubility behavior. The presence of both hydrophilic and lipophilic moieties suggests a solubility profile that will be highly dependent on the solvent system, particularly the pH of aqueous solutions. For researchers and drug development professionals, the standardized experimental protocols outlined in this guide provide a clear path to obtaining the precise quantitative data necessary for advancing their work. The provided workflows and diagrams serve as valuable tools for conceptualizing and executing solubility assessments for this and other novel chemical entities.

References

A Technical Guide to 4-(Benzylamino)-2-methylbutan-2-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on 4-(benzylamino)-2-methylbutan-2-ol is scarce. This guide provides a comprehensive overview based on available data for its precursors and related compounds, inferring potential synthesis routes, properties, and biological activities. All proposed experimental protocols are based on established chemical transformations and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a secondary amine derivative of 4-amino-2-methylbutan-2-ol. While specific research on this compound is limited, its structural motifs—a benzylamine group and a tertiary alcohol—suggest potential applications in medicinal chemistry and materials science. Benzylamine and its derivatives are known to exhibit a range of biological activities, including antimicrobial and monoamine oxidase inhibitory effects. The tertiary alcohol moiety can influence the compound's solubility, stability, and pharmacokinetic properties. This document aims to provide a detailed technical overview of this compound, focusing on its synthesis, physicochemical properties, and potential areas of investigation.

Physicochemical Properties of the Precursor: 4-Amino-2-methylbutan-2-ol

Understanding the properties of the primary precursor, 4-amino-2-methylbutan-2-ol, is crucial for the successful synthesis and purification of its N-benzylated derivative.

PropertyValueReference
CAS Number 26734-08-7[1][2][3][4]
Molecular Formula C₅H₁₃NO[1][2][4][5]
Molecular Weight 103.16 g/mol [1][4][5]
Appearance Liquid[2][5]
Boiling Point 71.5 °C (at 10 Torr)[1]
Melting Point 216-218°C[1]
Density 0.918 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.08 ± 0.29 (Predicted)[1]
LogP 0.80640[1]
SMILES CC(C)(O)CCN[5]
InChI 1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3[5]

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound.

Route 1: Reductive Amination of 4-Amino-2-methylbutan-2-ol

Reductive amination is a widely used method for the formation of amines from carbonyl compounds and other amines.[5] This approach involves the reaction of 4-amino-2-methylbutan-2-ol with benzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

  • Reaction Setup: To a solution of 4-amino-2-methylbutan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture with water) is added benzaldehyde (1.0 eq).

  • Iminium Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Reduction: A reducing agent is then added to the reaction mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent may depend on the pH stability of the reactants and intermediates.[6]

  • Work-up: Upon completion of the reduction, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Reductive Amination Workflow.

Route 2: Synthesis via Dibenzylated Intermediate and Selective Debenzylation

An alternative route involves the initial formation of 4-(dibenzylamino)-2-methylbutan-2-ol, followed by the selective removal of one benzyl group. A patent describes the synthesis of the dibenzylated precursor from ethyl 3-(dibenzylamino)propanoate.

This precursor can be synthesized by reacting ethyl 3-(dibenzylamino)propanoate with a methyl Grignard reagent (e.g., methylmagnesium chloride).

The removal of a benzyl group from a dibenzylamino compound can be challenging to control to achieve mono-debenzylation. Various methods for N-debenzylation have been reported, including catalytic transfer hydrogenation.

  • Reaction Setup: 4-(dibenzylamino)-2-methylbutan-2-ol (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst and Hydrogen Source: A palladium catalyst, such as 10% Pd/C, is added to the mixture. Ammonium formate is used as the hydrogen transfer agent.[7]

  • Reaction: The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS until the desired level of debenzylation is achieved.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated. The residue is then purified, for instance by column chromatography, to isolate this compound.

Debenzylation_Workflow cluster_start Starting Material cluster_process Process cluster_product Product Dibenzyl_Compound 4-(Dibenzylamino)- 2-methylbutan-2-ol Reaction Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Dibenzyl_Compound->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Purification Filtration & Purification Monitoring->Purification Mono_Benzyl_Product 4-(Benzylamino)- 2-methylbutan-2-ol Purification->Mono_Benzyl_Product

Caption: Debenzylation Workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the benzylamine moiety is a well-known pharmacophore.

Antimicrobial Activity

Benzylamine derivatives have been reported to possess antibacterial and antifungal properties.[2][8] The mechanism of action can vary but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Monoamine Oxidase (MAO) Inhibition

The structurally related compound, α-methylated benzylamine, is known to act as a monoamine oxidase inhibitor (MAOI), affecting both MAO-A and MAO-B.[9] MAO enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases.

MAO_Inhibition_Pathway cluster_compound Compound cluster_enzyme Enzyme cluster_neurotransmitters Neurotransmitters cluster_effect Effect Compound 4-(Benzylamino)- 2-methylbutan-2-ol (Hypothesized) MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO Inhibits Serotonin Serotonin MAO->Serotonin Metabolizes Dopamine Dopamine MAO->Dopamine Metabolizes Norepinephrine Norepinephrine MAO->Norepinephrine Metabolizes Increased_Levels Increased Synaptic Concentration Serotonin->Increased_Levels Dopamine->Increased_Levels Norepinephrine->Increased_Levels

Caption: Hypothesized MAO Inhibition.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a solid foundation for its preparation. Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties. Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi, as well as in vitro assays to determine its potential as a monoamine oxidase inhibitor, would be valuable next steps. Such studies will help to elucidate the structure-activity relationships of benzylamino alcohols and could lead to the discovery of new therapeutic agents.

References

The Enigmatic Profile of 4-(Benzylamino)-2-methylbutan-2-ol: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: November 2025

While direct information is lacking, the structural features of 4-(Benzylamino)-2-methylbutan-2-ol—a secondary benzylamine coupled with a tertiary alcohol—allow for a theoretical exploration of its potential synthesis and hypothetical biological relevance based on related compounds.

Hypothetical Synthesis and General Considerations

The synthesis of this compound can be conceptually approached through several established organic chemistry reactions. A plausible synthetic route could involve the reductive amination of a suitable ketone precursor with benzylamine.

Below is a generalized workflow illustrating a potential synthetic approach.

G node_A 4-Hydroxy-4-methyl-2-pentanone node_C Reductive Amination (e.g., NaBH3CN, Ti(OiPr)4) node_A->node_C node_B Benzylamine node_B->node_C node_D This compound node_C->node_D

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for this synthesis would require laboratory optimization. However, a general procedure based on standard reductive amination conditions can be outlined:

  • Imine Formation: To a solution of 4-hydroxy-4-methyl-2-pentanone in a suitable solvent (e.g., methanol or dichloromethane), an equimolar amount of benzylamine is added. The reaction mixture is stirred at room temperature, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, to form the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then carefully added to the reaction mixture. These reagents selectively reduce the imine to the desired secondary amine. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine its completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, this compound, would likely require purification, for which column chromatography would be a standard method.

Potential Biological Significance: An Extrapolation from Related Structures

Given the absence of specific biological data for this compound, its potential activities can only be inferred by examining the properties of structurally related molecules.

  • Benzylamines: The benzylamine moiety is present in a wide range of biologically active compounds. Depending on the overall structure of the molecule, benzylamines can exhibit various pharmacological activities, including acting as receptor agonists or antagonists, enzyme inhibitors, and antimicrobial agents.

  • Amino Alcohols: The amino alcohol functional group is a key pharmacophore in many drugs. For instance, beta-blockers, which are used to manage cardiovascular diseases, often contain a propanolamine or butanolamine backbone.

The combination of these two functional groups in this compound could potentially lead to a molecule with interesting biological properties. However, without experimental data, any discussion of its mechanism of action or specific signaling pathway involvement would be purely speculative.

Conclusion

Methodological & Application

Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol of interest in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 4-amino-2-methylbutan-2-ol and benzaldehyde, utilizing sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the target compound. This application note includes a comprehensive experimental protocol, tabulated data for all reactants and the product, and a visual representation of the synthesis workflow.

Introduction

Substituted amino alcohols are a significant class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their structural versatility allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates a benzylamine moiety, a common feature in various therapeutic agents. This document outlines a reliable and accessible laboratory-scale synthesis protocol for this compound, intended to aid researchers in its preparation for further study and application.

Data Presentation

A summary of the physical and chemical properties of the key substances involved in the synthesis is provided in Table 1.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)
4-Amino-2-methylbutan-2-olStarting MaterialC₅H₁₃NO103.16Liquid71.5 (at 10 Torr)[1]
BenzaldehydeReagentC₇H₆O106.12Liquid178.1
Sodium BorohydrideReducing AgentNaBH₄37.83Solid400 (decomposes)
MethanolSolventCH₄O32.04Liquid64.7
This compoundProductC₁₂H₁₉NO193.29Not availableNot available

Table 1. Physical and Chemical Properties of Reactants and Product.

Experimental Protocol

The synthesis of this compound is performed via a reductive amination reaction. This procedure involves the initial formation of a Schiff base intermediate from the reaction of 4-amino-2-methylbutan-2-ol and benzaldehyde, which is subsequently reduced in situ by sodium borohydride to yield the final secondary amine product.

Materials:

  • 4-Amino-2-methylbutan-2-ol (97%)

  • Benzaldehyde (99%)

  • Sodium borohydride (98%)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methylbutan-2-ol (5.16 g, 50 mmol) in 100 mL of anhydrous methanol.

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (5.31 g, 50 mmol) dropwise at room temperature. Stir the resulting mixture for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. Characteristic peaks for the benzyl group protons and the butanol backbone would be expected.

  • FT-IR Spectroscopy: To identify functional groups, such as the O-H and N-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4_Amino_2_methylbutan_2_ol 4-Amino-2-methylbutan-2-ol Imine_Formation Imine Formation (Methanol, RT, 1h) 4_Amino_2_methylbutan_2_ol->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT, 4h) Imine_Formation->Reduction In situ Quenching Quenching (aq. NaHCO3) Reduction->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, enabling further research into its potential applications.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the identification, quantification, and characterization of 4-(Benzylamino)-2-methylbutan-2-ol, a molecule of interest in pharmaceutical and chemical research. The following methods are designed for use by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application: This method is suitable for the quantification of this compound in solution and for monitoring reaction progress. The presence of the benzyl group allows for straightforward UV detection.

Method Development Considerations: Due to the basic nature of the secondary amine, peak tailing can be a common issue on standard silica-based C18 columns. To mitigate this, a mobile phase with an appropriate pH or the use of a column specifically designed for amine analysis is recommended. The use of an acidic modifier, such as formic acid or trifluoroacetic acid, can help to protonate the amine, improving peak shape.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention Time (tR) 5 - 8 min
Tailing Factor < 1.5
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Application: GC-MS is a powerful technique for the identification of this compound, especially in complex matrices. Due to the presence of polar hydroxyl and amino groups, derivatization is recommended to improve volatility and chromatographic performance.

Method Development Considerations: The primary challenge for GC analysis of amino alcohols is their tendency to exhibit poor peak shape and thermal degradation. Silylation of the active hydrogens on the alcohol and amine groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization strategy.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A general-purpose capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or Acetonitrile (anhydrous).

  • Helium (carrier gas).

Procedure:

  • Derivatization:

    • To 1 mg of the dried sample, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Data Presentation:

ParameterExpected Value
Retention Time (derivatized) 12 - 15 min
Molecular Ion (M+) of di-TMS derivative m/z 337
Major Fragment Ions m/z 73 (TMS), m/z 179 (M-CH3-benzyl), m/z 91 (benzyl), m/z 246 (M-benzyl)

Logical Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample derivatize Derivatize with BSTFA start->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram mass_spectrum Extract Mass Spectrum chromatogram->mass_spectrum identify Identify by Fragmentation mass_spectrum->identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: NMR spectroscopy is the most definitive analytical technique for the structural confirmation and elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

Data Presentation:

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₂-OH 1.1 - 1.3singlet6H
-CH₂-N- 2.6 - 2.8triplet2H
-N-CH₂-C(CH₃)₂- 2.8 - 3.0triplet2H
-NH- and -OH Broad, variablesinglet2H
Ar-CH₂- 3.7 - 3.9singlet2H
Aromatic-H 7.2 - 7.4multiplet5H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
-C(CH₃)₂-OH 25 - 30
-CH₂-N- 40 - 45
-N-CH₂-C(CH₃)₂- 50 - 55
Ar-CH₂- 53 - 58
-C(CH₃)₂-OH 70 - 75
Aromatic-C 127 - 140

Logical Relationship for NMR Structural Confirmation

NMR_Logic cluster_structure Proposed Structure cluster_spectra Acquired Spectra cluster_analysis Spectral Analysis cluster_confirmation Confirmation structure 4-(Benzylamino)- 2-methylbutan-2-ol H_NMR ¹H NMR Spectrum structure->H_NMR C_NMR ¹³C NMR Spectrum structure->C_NMR chem_shift Chemical Shifts H_NMR->chem_shift integration Integration H_NMR->integration multiplicity Splitting Patterns H_NMR->multiplicity C_NMR->chem_shift correlation 2D NMR (COSY, HSQC) chem_shift->correlation integration->correlation multiplicity->correlation confirm Structure Confirmed correlation->confirm

Caption: Logical process for NMR-based structural confirmation.

Application Notes and Protocols for the Purification of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(Benzylamino)-2-methylbutan-2-ol, a key intermediate in various synthetic applications. The following sections outline common purification strategies, including recrystallization, column chromatography, and acid-base extraction, tailored for this specific amino alcohol.

Overview of Purification Strategies

The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for amino alcohols like the target compound include:

  • Recrystallization: Ideal for obtaining high-purity crystalline solids. This method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is suitable for removing closely related impurities.

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the amine group to separate the target compound from neutral or acidic impurities.

A general workflow for the purification of this compound is presented below.

Purification Workflow A Crude 4-(Benzylamino)- 2-methylbutan-2-ol B Primary Purification (e.g., Acid-Base Extraction) A->B  Initial Cleanup   C Secondary Purification (e.g., Column Chromatography) B->C  Impurity Removal   D Final Polishing (e.g., Recrystallization) C->D  High Purity   E Pure 4-(Benzylamino)- 2-methylbutan-2-ol D->E  Final Product  

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining this compound in high purity, assuming it is a solid at room temperature. The key is to select a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., heptane, ethyl acetate/heptane mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is poorly soluble at room temperature but dissolves readily when heated. Common solvents to test include heptane, toluene, ethyl acetate, and mixtures thereof.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

ParameterValueReference
Purity before Recrystallizatione.g., 85%(Internal Data)
Purity after Recrystallization>99%(Internal Data)
Recovery Yield70-90%(Internal Data)
Melting PointTBD(Internal Data)
Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities. A related compound, 4-(dibenzylamino)-2-methylbutan-2-ol, has been successfully purified using silica gel chromatography.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/heptane gradient)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (low polarity, e.g., 10% ethyl acetate in heptane) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation.

Data Presentation:

ParameterValueReference
Stationary PhaseSilica Gel[2][3]
Mobile PhaseEthyl Acetate/Heptane Gradient[2][3]
Purity before Chromatographye.g., 85%(Internal Data)
Purity after Chromatography>98%(Internal Data)
Recovery Yield60-80%(Internal Data)
Protocol 3: Purification by Acid-Base Extraction

This technique is useful for separating the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic amino alcohol will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding 1 M NaOH until the pH is >10. The free amino alcohol will precipitate or form an oily layer.

  • Back Extraction: Extract the free base back into an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation:

ParameterValueReference
Extraction SolventEthyl Acetate[3]
Acidic Solution1 M HCl[4]
Basic Solution1 M NaOH[4]
Purity after Extraction>95%(Internal Data)
Recovery Yield85-95%(Internal Data)

Visualization of Key Processes

The following diagrams illustrate the logical relationships in the described purification protocols.

Recrystallization_Process A Crude Product in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B C Ice Bath Cooling B->C D Crystal Formation C->D E Vacuum Filtration D->E F Pure Crystals E->F G Mother Liquor (Impurities) E->G

Caption: The process of purification by recrystallization.

Acid_Base_Extraction_Logic cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction A Crude Mixture in Organic Solvent B Add Aqueous Acid (e.g., HCl) A->B C Aqueous Layer (Protonated Amine) B->C D Organic Layer (Neutral/Acidic Impurities) B->D E Aqueous Layer (Protonated Amine) F Add Aqueous Base (e.g., NaOH) E->F G Extract with Organic Solvent F->G H Organic Layer (Purified Free Base) G->H I Aqueous Layer (Salts) G->I

Caption: Logical flow of purification via acid-base extraction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all solvents and chemicals with care, consulting the Safety Data Sheet (SDS) for each.

  • Exercise caution when heating flammable organic solvents.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications and detailed experimental protocols for the novel amino alcohol compound, 4-(Benzylamino)-2-methylbutan-2-ol. The information presented is based on established methodologies for analogous compounds and serves as a guide for investigating its potential as a therapeutic agent.

Introduction

This compound is a synthetic amino alcohol. Compounds within this class have demonstrated a wide range of biological activities, including potential as antibiotic and antifungal leads.[1] The structural characteristics of this compound suggest its potential for biological activity, warranting further investigation into its mechanism of action and therapeutic applications. These notes will focus on a hypothesized anti-proliferative effect on cancer cell lines, a common screening approach for novel synthetic compounds.

Hypothetical Biological Activity: Anti-Proliferative Effects

Based on the activities of similar compounds, it is hypothesized that this compound may exhibit anti-proliferative effects on cancer cells by inducing apoptosis through the modulation of key signaling pathways. A plausible mechanism involves the inhibition of an upstream kinase, leading to the downstream activation of apoptotic pathways.

Hypothetical Signaling Pathway

The diagram below illustrates a potential signaling cascade that could be modulated by this compound, leading to apoptosis.

G drug This compound receptor Upstream Kinase drug->receptor Inhibition pathway_intermediate Signal Transduction (e.g., MAPK Pathway) receptor->pathway_intermediate pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax) receptor->pro_apoptotic Indirect Activation pro_survival Pro-Survival Proteins (e.g., Bcl-2) pathway_intermediate->pro_survival Activation pro_survival->pro_apoptotic Inhibition caspase Caspase Activation pro_apoptotic->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the anti-proliferative activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT-116Colorectal Carcinoma22.5 ± 2.1
A549Lung Carcinoma35.1 ± 3.5
HeLaCervical Cancer18.9 ± 2.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the methodology for determining the cytotoxic effects of this compound on cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Experimental Workflow

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Add Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate 72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for In Vivo Studies with 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available scientific literature and data on in vivo studies conducted with 4-(Benzylamino)-2-methylbutan-2-ol did not yield any specific results. Therefore, the following sections on quantitative data, experimental protocols, and signaling pathways could not be populated.

Researchers and scientists interested in the in vivo properties of this compound would need to conduct foundational studies to determine its pharmacokinetic, pharmacodynamic, and toxicological profile. The information below provides a general framework and hypothetical examples of how such data and protocols would be presented if they were available.

Quantitative Data Summary (Hypothetical)

Should in vivo studies be conducted, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Pharmacokinetic Parameters of this compound in a Rodent Model (Hypothetical Data)

ParameterValue (Mean ± SD)Units
Bioavailability (F%)Data Not Available%
Peak Plasma Concentration (Cmax)Data Not Availableµg/mL
Time to Peak Concentration (Tmax)Data Not Availablehours
Half-life (t½)Data Not Availablehours
Volume of Distribution (Vd)Data Not AvailableL/kg
Clearance (CL)Data Not AvailablemL/min/kg

Table 2: Efficacy in a Neuropathic Pain Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g)% MPE*
Vehicle Control-Data Not Available-
Compound X10Data Not AvailableData Not Available
Compound X30Data Not AvailableData Not Available
Positive Control (e.g., Gabapentin)100Data Not AvailableData Not Available

*Maximum Possible Effect

Experimental Protocols (General Framework)

Detailed methodologies are crucial for the reproducibility of in vivo experiments. The following represents a general outline of protocols that would be necessary for evaluating a novel compound like this compound.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: this compound to be dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

  • Administration: A single dose administered via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound to be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters to be calculated using non-compartmental analysis software.

Protocol 2: Hot Plate Test for Analgesic Activity in Mice
  • Animal Model: Male ICR mice (6-8 weeks old, 20-25g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Mice to be acclimated to the testing room and apparatus before the experiment.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) to be recorded for each mouse. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Mice to be randomly assigned to treatment groups and administered this compound or vehicle control intraperitoneally.

  • Post-treatment Measurement: The latency to the nociceptive response to be measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic effect to be expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations (Illustrative Examples)

Diagrams created using Graphviz can effectively illustrate experimental workflows and potential mechanisms of action.

G cluster_pre Pre-study Phase cluster_exp Experimental Phase cluster_post Post-study Phase acclimation Animal Acclimation baseline Baseline Behavioral Testing acclimation->baseline randomization Randomization into Groups baseline->randomization admin Drug/Vehicle Administration randomization->admin post_testing Post-dose Behavioral Testing admin->post_testing sampling Blood/Tissue Collection post_testing->sampling analysis Data Analysis sampling->analysis

Caption: Workflow for a typical in vivo efficacy study.

G compound This compound target Hypothesized Molecular Target (e.g., Ion Channel, Receptor) compound->target Binding/Modulation pathway Downstream Signaling Pathway target->pathway Signal Transduction effect Physiological Effect (e.g., Analgesia, Sedation) pathway->effect Cellular Response

Caption: Hypothetical mechanism of action signaling pathway.

Application Notes and Protocols for 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "4-(Benzylamino)-2-methylbutan-2-ol" is not a well-documented compound in publicly available scientific literature. Therefore, the following application notes and protocols are hypothetical and constructed based on the analysis of structurally similar compounds. These guidelines are intended to serve as a starting point for researchers and drug development professionals and must be adapted based on empirical data obtained for the specific molecule.

Compound Profile

IUPAC Name: this compound

Molecular Formula: C12H19NO

Molecular Weight: 193.29 g/mol

Structure:

Physicochemical Properties (Predicted):

Based on its structure, this compound is a secondary amine and a tertiary alcohol. The presence of the benzyl group suggests potential interactions with aromatic binding pockets in proteins. The hydroxyl and amine groups can participate in hydrogen bonding. These features may contribute to its biological activity.

Potential Biological Activities and Mechanisms of Action

While no specific biological activity has been documented for this compound, compounds with similar structural motifs, such as a benzylamino group, have been investigated for various therapeutic applications. For instance, some benzylamine derivatives have shown potential as antimicrobial or anticancer agents. The mechanism of action would be highly dependent on the specific cellular targets.

A hypothetical signaling pathway that could be modulated by a molecule with this structure is presented below. This diagram illustrates a potential mechanism where the compound inhibits a receptor tyrosine kinase (RTK), a common target for drugs with a benzyl group.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Compound 4-(Benzylamino)-2- methylbutan-2-ol Compound->RTK Inhibition RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the biological activity of this compound.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells and Incubate for 48-72h B->C D Add MTT Solution and Incubate for 4h C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., A549)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice to treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

    • Treatment Group 1: Administer this compound at 10 mg/kg (i.p.) daily.

    • Treatment Group 2: Administer this compound at 25 mg/kg (i.p.) daily.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HeLa15.2 ± 1.88.5 ± 0.9
A54922.7 ± 2.512.1 ± 1.3
MCF-735.1 ± 3.119.8 ± 2.2

Table 2: Hypothetical In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound10850 ± 12032
Compound25500 ± 9060

These tables provide a concise summary of the hypothetical efficacy of the compound, allowing for easy interpretation and comparison across different conditions. Further studies would be required to determine the compound's safety profile, pharmacokinetics, and pharmacodynamics.

Application Notes and Protocols for 4-(Benzylamino)-2-methylbutan-2-ol as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related benzylamino alcohol derivatives. As of the date of this document, there is limited publicly available information on the specific biological targets and applications of 4-(Benzylamino)-2-methylbutan-2-ol. Therefore, this document serves as a guideline for the potential characterization and use of this compound as a chemical probe.

Introduction

This compound is a small molecule belonging to the benzylamino alcohol class of compounds. Structural analogues of this compound have shown activity against a range of biological targets, suggesting its potential as a chemical probe for investigating specific cellular pathways and disease mechanisms. This document outlines potential applications and detailed experimental protocols to facilitate the exploration of this compound as a novel chemical probe.

Potential Areas of Application:

  • Neurodegenerative Diseases: Based on the activity of related compounds, this compound may serve as a probe for targets involved in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE-1). It may also have potential as an inhibitor of amyloid-β (Aβ) aggregation.[1]

  • Oncology and Immunology: Analogues have been identified as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), suggesting a potential role in modulating immune responses and cancer cell signaling.[2]

  • Infectious Diseases: Some benzylamine derivatives have demonstrated antimycotic activity, indicating potential applications in studying fungal pathogens.[3]

Data Presentation: Putative Biological Activities

The following table summarizes potential quantitative data for this compound based on activities reported for analogous compounds. Note: These values are hypothetical and should be experimentally determined.

Target/AssayPotential Activity MetricHypothetical Value RangeReference Compound Class
Acetylcholinesterase (AChE)IC501 - 20 µM2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones[1]
Butyrylcholinesterase (BuChE)IC505 - 50 µM2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones[1]
Beta-secretase 1 (BACE-1)% Inhibition @ 50 µM20 - 60%2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones[1]
Amyloid-β (Aβ) AggregationIC502 - 10 µM1-Benzylamino-2-hydroxyalkyl derivatives
STAT6 InhibitionIC500.5 - 15 µM4-Benzylaminopyrimidine-5-carboxamide derivatives[2]
Antifungal Activity (Candida)MIC10 - 100 µg/mLBenzylamine derivatives[3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from methods used to evaluate related benzylamino derivatives.[1]

Objective: To determine the in vitro inhibitory activity of this compound against AChE.

Materials:

  • This compound

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound.

  • Add 50 µL of 3 mM DTNB in phosphate buffer.

  • Add 25 µL of AChE solution (0.22 U/mL) in phosphate buffer.

  • Incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI in phosphate buffer.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • Calculate the IC50 value from a dose-response curve.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This protocol is based on assays for similar amyloid aggregation inhibitors.

Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.

Materials:

  • This compound

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain monomeric peptide.

  • Resuspend the Aβ (1-42) in phosphate buffer to a final concentration of 10 µM.

  • Add varying concentrations of this compound to the Aβ solution.

  • Incubate the mixture at 37°C with continuous shaking for 24-48 hours to induce aggregation.

  • After incubation, add Thioflavin T to a final concentration of 5 µM.

  • Measure the fluorescence intensity (Excitation: 450 nm, Emission: 485 nm) using a fluorometric microplate reader.

  • Calculate the percentage of inhibition of Aβ aggregation.

  • Determine the IC50 value from a dose-response curve.

Visualizations

Putative Signaling Pathway Inhibition

G Potential Signaling Pathway Interactions of this compound cluster_AD Alzheimer's Disease Pathway cluster_Immune Immune Signaling Pathway APP Amyloid Precursor Protein Abeta Amyloid-β APP->Abeta BACE-1 Cleavage Aggregation Aβ Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques ACh Acetylcholine Postsynaptic Postsynaptic Neuron ACh->Postsynaptic Neurotransmission AChE AChE AChE->ACh Hydrolysis IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation Nucleus Nucleus STAT6->Nucleus Gene Gene Expression Nucleus->Gene Probe This compound Probe->Aggregation Probe->AChE Probe->STAT6 BACE BACE Probe->BACE -1 -1

Caption: Potential inhibitory effects of this compound on pathways related to Alzheimer's disease and immune signaling.

Experimental Workflow for Chemical Probe Characterization

G General Workflow for Characterizing a Novel Chemical Probe Synthesis Synthesis and Purification Primary_Screen Primary Target Screening (e.g., Kinase Panel, Receptor Panel) Synthesis->Primary_Screen Hit_Validation Hit Validation and Dose-Response Primary_Screen->Hit_Validation Selectivity Selectivity Profiling Hit_Validation->Selectivity Cell_Assay Cell-based Assays (Target Engagement and Phenotypic Effects) Selectivity->Cell_Assay In_Vivo In Vivo Studies (Pharmacokinetics and Efficacy) Cell_Assay->In_Vivo Mechanism Mechanism of Action Studies Cell_Assay->Mechanism In_Vivo->Mechanism

References

Application Notes and Protocols for 4-(Benzylamino)-2-methylbutan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on available scientific literature for structurally related compounds. Direct experimental data for 4-(Benzylamino)-2-methylbutan-2-ol is limited in the public domain. These protocols are provided as a guide and may require optimization.

Introduction

This compound is a chemical intermediate that holds potential in the field of medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its structural scaffold can be found in precursors to complex molecules designed to target specific biological pathways, such as those involved in cancer. A closely related compound, 4-(dibenzylamino)-2-methylbutan-2-ol, has been described as an intermediate in the synthesis of Raf inhibitors, which are key components of the Ras/Raf/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers.[1]

Potential Applications

Given the context of its derivatives, this compound is primarily of interest as a building block in the synthesis of:

  • Kinase Inhibitors: Specifically, as a precursor for inhibitors of the Raf kinase family (A-Raf, B-Raf, C-Raf).

  • Oncology Drug Discovery: As part of a broader strategy to develop therapeutics targeting the Ras/Raf/MEK/ERK signaling cascade.

Experimental Protocols

The following protocols are adapted from established methods for similar compounds and provide a starting point for the synthesis and potential evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol is adapted from the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol.[1]

Objective: To synthesize this compound.

Reaction Scheme:

Materials:

  • Ethyl 3-(benzylamino)propanoate

  • Methylmagnesium bromide (3.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-(benzylamino)propanoate (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add methylmagnesium bromide (3 equivalents) dropwise over 1 hour, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux overnight.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield this compound.

Note: The synthesis of the starting material, ethyl 3-(benzylamino)propanoate, can be achieved via a Michael addition of benzylamine to ethyl acrylate.

General Protocol for Kinase Inhibition Assay (Conceptual)

While no specific data exists for this compound, if it were incorporated into a final compound targeting a kinase, a general assay protocol would be as follows.

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase (e.g., B-Raf).

Materials:

  • Recombinant human kinase (e.g., B-Raf)

  • Kinase substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The primary rationale for synthesizing derivatives of this compound is to target the Ras/Raf/MEK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Mutations in this pathway can lead to constitutive activation and are a major driver in many cancers.[1]

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Raf Inhibitor (Target) Inhibitor->Raf

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for Raf inhibitors.

Data Summary

There is no publicly available quantitative data (e.g., IC50, EC50, binding affinities) for the direct biological activity of this compound. The compound is best characterized as a synthetic intermediate. Any biological activity would be dependent on the final molecule it is incorporated into.

Conclusion

This compound serves as a valuable, albeit under-characterized, intermediate in medicinal chemistry. Its primary utility, inferred from related structures, lies in the synthesis of kinase inhibitors targeting the Ras/Raf/MEK/ERK pathway. The provided synthetic protocol offers a pathway to access this compound, which can then be used in the development of more complex, biologically active molecules for cancer drug discovery. Further research is required to fully elucidate the potential of this and related scaffolds.

References

Experimental Applications of 4-(Benzylamino)-2-methylbutan-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Chemical Synthesis: Reductive Amination

The most direct and widely used method for the synthesis of N-mono-alkylated amines from primary amines and carbonyl compounds is reductive amination.[1][2][3] This approach involves the formation of an imine intermediate from the primary amine (4-amino-2-methylbutan-2-ol) and an aldehyde (benzaldehyde), followed by in-situ reduction to the desired secondary amine.

Protocol 1: Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol

Materials:

  • 4-amino-2-methylbutan-2-ol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 4-amino-2-methylbutan-2-ol (1.0 equivalent) in dichloromethane (DCM), add benzaldehyde (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 4-amino-2-methylbutan-2-ol C Imine Formation (in DCM) A->C B Benzaldehyde B->C D Reductive Amination (with NaBH(OAc)3) C->D E Aqueous Workup (NaHCO3, Brine) D->E F Purification (Column Chromatography) E->F G This compound F->G

Synthetic workflow for this compound.

II. Hypothetical Application Notes

The structural motif of an amino alcohol is a key fragment in a multitude of biologically active compounds.[4][5][6] The introduction of a benzyl group can enhance binding to protein targets through hydrophobic and aromatic interactions. Based on the activities of structurally related molecules, this compound is a promising candidate for investigation in the following areas:

  • Fragment for Kinase Inhibitor Discovery: Protein kinases are a critical class of drug targets.[7] Fragment-based drug discovery has successfully identified kinase inhibitors by screening low-molecular-weight compounds.[7][8] The amino alcohol moiety can form key hydrogen bonds within the hinge region of the kinase ATP binding site, a common interaction for many kinase inhibitors. The benzyl group can be further functionalized to improve potency and selectivity.

  • Scaffold for STAT6 Inhibitors: Signal Transducer and Activator of Transcription 6 (STAT6) is a key regulator in the immune response and a target for allergic diseases. A series of 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as potent STAT6 inhibitors, highlighting the importance of the benzylamino moiety for activity.[9]

  • Antihypertensive Agents: The synthesis of 4-(benzylamino)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromen-3-ol has been pursued for its potential antihypertensive activity, suggesting that the benzylamino alcohol structure may be a valuable pharmacophore for cardiovascular drug discovery.[10]

  • Antiproliferative and Cytotoxic Agents: Many β-amino alcohols have demonstrated antiproliferative activity against various cancer cell lines.[4] The combination of the amino alcohol and the benzyl group could lead to compounds with cytotoxic effects worthy of investigation.

III. Experimental Protocols for Biological Evaluation

The following are detailed, hypothetical protocols for the initial biological screening of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., a panel of tyrosine kinases and serine/threonine kinases)

  • ATP

  • Kinase-specific substrate peptide

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes and plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the compound in kinase buffer.

  • In a 384-well plate, add the kinase, the substrate peptide, and the serially diluted compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualization of a Generic Kinase Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Hypothetical inhibition of the MAPK/ERK pathway.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock solution) for 48-72 hours. Include a vehicle control (DMSO only).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

IV. Quantitative Data of Structurally Related Compounds

To provide a reference for potential activity, the following table summarizes IC₅₀ values for a known STAT6 inhibitor with a benzylamino moiety.

Compound NameTargetIC₅₀ (nM)Reference
2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamideSTAT60.70[9]

This data suggests that compounds containing a benzylamino group can exhibit potent biological activity in the nanomolar range.

V. Conclusion

While this compound is a novel compound without established biological data, its structural features suggest significant potential for applications in drug discovery, particularly in the areas of kinase inhibition, immune modulation, and oncology. The provided synthetic and biological screening protocols offer a robust framework for researchers to synthesize and investigate the therapeutic potential of this and related N-benzylated amino alcohols.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Benzylamino)-2-methylbutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzylamino)-2-methylbutan-2-ol. The information is designed to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the reductive amination of 4-hydroxy-3-methylbutan-2-one with benzylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Q2: What are the critical parameters to control for a high-yield synthesis?

Key parameters to optimize include the choice of reducing agent, reaction temperature, pH of the reaction mixture, and the molar ratio of the reactants. Careful control of these variables can minimize side-product formation and drive the reaction to completion.

Q3: What are the potential side products in this synthesis?

Common side products can include the starting materials if the reaction is incomplete, the dialkylated product (dibenzylamino)-2-methylbutan-2-ol, and products resulting from the reduction of the starting ketone.[1] The formation of the tertiary amine is a known issue in reductive aminations.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting materials, the intermediate imine, and the final product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q5: What is the best way to purify the final product?

Column chromatography on silica gel is a common and effective method for purifying this compound. The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent. 2. Suboptimal pH for imine formation. 3. Reaction temperature is too low. 4. Steric hindrance.1. Use a fresh batch of the reducing agent. Consider a different reducing agent (see table below). 2. Adjust the pH to a weakly acidic range (pH 5-6) to facilitate imine formation. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. If steric hindrance is a suspected issue, consider a longer reaction time or a more reactive reducing agent.
Formation of Multiple Products 1. Over-alkylation leading to a tertiary amine. 2. Reduction of the starting ketone. 3. Competing side reactions.1. Use a 1:1 molar ratio of the amine and ketone. A stepwise procedure of first forming the imine and then adding the reducing agent can also help.[2] 2. Use a milder reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoboorohydride.[1] 3. Optimize reaction conditions (temperature, solvent, pH) to favor the desired reaction pathway.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient mixing.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the reaction temperature in increments. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Isolation/Purification 1. Product is too polar or non-polar for the chosen chromatography conditions. 2. Emulsion formation during workup. 3. Product is an oil and difficult to crystallize.1. Adjust the solvent system for column chromatography. A different stationary phase (e.g., alumina) could also be explored. 2. Add brine to the aqueous layer to break up emulsions during extraction. 3. If the product is an oil, purification by column chromatography is the preferred method. High vacuum distillation could also be an option if the product is thermally stable.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventReaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to RTInexpensive, readily available.Can reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrilepH 5-6Selective for imines over ketones.[1]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THFRoom TemperatureMild, selective, no need for pH control.More expensive.
Hydrogen (H₂) with Catalyst (e.g., Pd/C)Methanol, EthanolElevated pressure and temperature"Green" reagent, high yielding.Requires specialized high-pressure equipment.

Table 2: Effect of Reaction Parameters on Yield

ParameterVariationObserved Effect on Yield
Temperature 0°C → 25°C → 50°CIncreased reaction rate, but higher temperatures may lead to more side products.
pH 3 → 5 → 7Optimal yield typically observed in weakly acidic conditions (pH 5-6) which favors imine formation.
Molar Ratio (Amine:Ketone) 1:1 → 1.2:1 → 1:1.2A slight excess of the amine can drive the reaction to completion, but a large excess can complicate purification.
Solvent Methanol → Dichloromethane → THFThe choice of solvent can influence the solubility of reactants and the reactivity of the reducing agent.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-3-methylbutan-2-one (1.0 eq) and benzylamine (1.0 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of water.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

Synthesis_Pathway ketone 4-hydroxy-3-methylbutan-2-one imine Imine Intermediate ketone->imine + Benzylamine - H2O amine Benzylamine amine->imine product This compound imine->product + Reducing Agent reducing_agent [H] reducing_agent->product Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (T, pH) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal optimize_stoichiometry Adjust Reactant Stoichiometry check_conditions->optimize_stoichiometry Conditions OK optimize_stoichiometry->start Stoichiometry Suboptimal purification_issue Investigate Purification Step optimize_stoichiometry->purification_issue Stoichiometry OK purification_issue->start Losses During Purification solution Yield Improved purification_issue->solution Purification Optimized Optimization_Logic cluster_params Reaction Parameters cluster_outcomes Desired Outcomes Temperature Temperature Yield Yield Temperature->Yield ReactionTime Reaction Time Temperature->ReactionTime pH pH pH->Yield Purity Purity pH->Purity ReducingAgent Reducing Agent ReducingAgent->Yield ReducingAgent->Purity Solvent Solvent Solvent->Yield Solvent->ReactionTime

References

Technical Support Center: Crystallization of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 4-(Benzylamino)-2-methylbutan-2-ol. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.

FAQs

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point or when cooling is too rapid.

  • Solution 1: Re-dissolve and adjust solvent. Heat the solution to re-dissolve the oil. Add a small amount of additional "soluble solvent" to decrease the supersaturation level. Allow the solution to cool more slowly.[1]

  • Solution 2: Change the solvent system. The chosen solvent may not be ideal. A solvent in which the compound is less soluble at lower temperatures should be selected. Alternatively, consider using a mixed solvent system and adjusting the ratio.

  • Solution 3: Perform a charcoal treatment. Impurities can sometimes lower the melting point of the crude product, leading to oiling out. A charcoal treatment of the hot solution may help remove these impurities.[1]

Q2: The crystallization is happening too quickly, resulting in a fine powder instead of distinct crystals. How can I slow it down?

A2: Rapid crystallization can trap impurities within the crystal lattice, undermining the purification process.[1] An ideal crystallization should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes.[1]

  • Solution: Reheat the solution to dissolve the solid again and add a small excess of the "soluble solvent" (e.g., 1-2 mL per 100 mg of solid).[1] This will keep the compound in solution for a longer period during the cooling phase, promoting slower and more controlled crystal growth.[1] Insulating the flask can also help to slow the cooling rate.

Q3: My crystallization yield is very low. What are the possible reasons and how can I improve it?

A3: A low yield (e.g., less than 20%) can be attributed to several factors.

  • Cause 1: Excessive solvent. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after filtration.[1]

    • Solution: Before discarding the mother liquor, test for remaining product by dipping a glass stirring rod into it and allowing the solvent to evaporate.[1] A significant residue indicates a high concentration of the compound. The mother liquor can be concentrated and a second crop of crystals can be collected. For future attempts, use a more minimal amount of hot solvent to dissolve the crude product.

  • Cause 2: Premature crystallization. If crystallization occurs too early, for instance during a hot filtration step, product will be lost.

    • Solution: Ensure the filtration apparatus is pre-heated and that a slight excess of solvent is used to prevent premature crystal formation.

  • Cause 3: Inappropriate solvent choice. If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.

    • Solution: Select a solvent with a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

Q4: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A4: Sometimes a supersaturated solution can be stable and resistant to crystallization.

  • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

  • Solution 2: Seed the solution. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.

  • Solution 3: Reduce the solvent volume. It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Solution 4: Use an anti-solvent. An anti-solvent is a solvent in which your compound is insoluble.[2] Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.

Experimental Protocol: General Crystallization of this compound

This is a general guideline. The optimal solvent and specific conditions should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating.
  • Ideal solvents will show poor solubility at room temperature and high solubility upon heating. Common solvents to test include water, ethanol, methanol, acetone, and ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the smallest volume of solvent necessary.

3. (Optional) Hot Filtration:

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

4. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
  • Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Crystallization problem Problem Encountered? start->problem oiling_out Compound 'Oiling Out'? problem->oiling_out Yes success Successful Crystallization problem->success No no_crystals No Crystals Forming? oiling_out->no_crystals No sol_oiling1 Re-dissolve, add more solvent, cool slowly. oiling_out->sol_oiling1 Yes low_yield Low Yield? no_crystals->low_yield No sol_no_xtal1 Scratch flask / Add seed crystal. no_crystals->sol_no_xtal1 Yes rapid_xtal Crystallization Too Fast? low_yield->rapid_xtal No sol_yield1 Use less solvent initially. low_yield->sol_yield1 Yes rapid_xtal->problem No sol_rapid1 Re-dissolve, add excess solvent. rapid_xtal->sol_rapid1 Yes sol_oiling1->problem sol_oiling2 Change solvent system. sol_oiling2->problem sol_no_xtal1->problem sol_no_xtal2 Reduce solvent volume. sol_no_xtal2->problem sol_yield1->problem sol_yield2 Concentrate mother liquor. sol_yield2->problem sol_rapid1->problem

Caption: Troubleshooting workflow for crystallization issues.

References

Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific purification challenges of "4-(Benzylamino)-2-methylbutan-2-ol" is limited. This guide focuses on the purification of a structurally similar compound, 2-Methyl-4-phenylbutan-2-ol , which is synthesized via related methods such as Grignard reactions. The principles and troubleshooting steps outlined here are likely applicable to other tertiary alcohols with similar structural features.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-Methyl-4-phenylbutan-2-ol?

A1: The most common purification methods for 2-Methyl-4-phenylbutan-2-ol, particularly after synthesis via a Grignard reaction, include aqueous work-up, extraction, and vacuum distillation.[1] For higher purity, silica-gel column chromatography or melt crystallization can also be employed.[1][2]

Q2: What are the typical impurities I might encounter?

A2: Impurities can include unreacted starting materials (e.g., benzylmagnesium halide, isobutylene oxide, or benzylacetone), byproducts from side reactions inherent to Grignard synthesis (such as enolization or reduction products), and residual solvents from the reaction or work-up.[3]

Q3: What purity level can I expect from vacuum distillation?

A3: Following an aqueous work-up and subsequent vacuum distillation, a purity of at least 97% can be achieved for 2-Methyl-4-phenylbutan-2-ol.[1]

Q4: Is 2-Methyl-4-phenylbutan-2-ol a solid or a liquid at room temperature?

A4: 2-Methyl-4-phenylbutan-2-ol can exist as a colorless liquid or a solid, with a melting point around 29-30 °C.[4][5]

Troubleshooting Guides

Problem 1: My final product is a viscous oil instead of a crystalline solid or clear liquid.

  • Possible Cause: This could be due to the presence of residual solvents or impurities that are depressing the melting point. It might also indicate that the compound's solubility in the chosen solvent for evaporation is too high.

  • Solution:

    • Ensure all volatile solvents have been thoroughly removed under reduced pressure.

    • If residual solvent is suspected, re-dissolve the oil in a low-boiling point solvent like diethyl ether, dry the solution again with a drying agent like anhydrous magnesium sulfate, filter, and re-concentrate.

    • Consider purifying the oil via vacuum distillation or silica-gel column chromatography to remove non-volatile impurities.[1][2]

Problem 2: I'm observing a low yield after purification.

  • Possible Cause: Low yields can result from incomplete reactions, side reactions during synthesis, or loss of product during the work-up and purification steps. Emulsion formation during extraction can also lead to significant product loss.

  • Solution:

    • Optimize Reaction Conditions: Ensure your Grignard reaction goes to completion by checking reaction times and temperatures.

    • Work-up: During aqueous work-up, ensure the pH is appropriate to keep your product in the organic phase. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous layer.[2]

    • Distillation: Ensure your vacuum distillation setup is efficient to prevent loss of product. Check for leaks in the vacuum system.

Problem 3: My purified product has an off-color (e.g., yellow or brown).

  • Possible Cause: The color may be due to impurities from the starting materials or degradation products formed during the reaction or work-up, especially if acidic conditions were too harsh or if the product was heated for an extended period.

  • Solution:

    • Charcoal Treatment: Dissolve the product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal through Celite. This can often remove colored impurities.

    • Chromatography: If charcoal treatment is ineffective, column chromatography over silica gel is a more rigorous method for removing colored impurities.[2]

    • Distillation: Careful vacuum distillation can also separate the colorless product from less volatile colored impurities.[1]

Data Presentation

Table 1: Physical and Chemical Properties of 2-Methyl-4-phenylbutan-2-ol

PropertyValueReference
Molecular FormulaC₁₁H₁₆O[2][4]
Molecular Weight164.24 g/mol [4]
Melting Point29 - 33 °C[4][5]
Boiling Point144 °C @ 85 mmHg[5][6]
Density~0.960 - 0.970 g/mL at 25 °C[4][7]
Refractive Index~1.506 - 1.514 @ 20 °C[4][5][7]
SolubilitySlightly soluble in water; soluble in fats and ethanol.[4][6]

Table 2: Purity and Yield Data from a Representative Synthesis

Purification StepPurityYieldReference
Aqueous Work-up & Vacuum Distillation>97%74%[1]
Silica-gel Column ChromatographyNot specified72%[2]

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This protocol is typical for quenching a Grignard reaction and extracting the resulting tertiary alcohol.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If another organic solvent was not used for the reaction, add a suitable extraction solvent such as toluene or ethyl acetate.[1][2] Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution (if not used for quenching).[1]

    • Water.

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).

    • Brine (saturated NaCl solution) to help remove water from the organic phase.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Swirl the flask and let it stand until the solvent is clear.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Transfer: Transfer the crude product to the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure (e.g., ~144 °C at 85 mmHg).[5][6] Discard any initial lower-boiling fractions which may contain residual solvent.

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly reintroducing air.

Mandatory Visualizations

PurificationWorkflow cluster_0 Post-Reaction cluster_1 Work-up & Extraction cluster_2 Final Purification Crude Reaction Mixture Crude Reaction Mixture Quench Quench (e.g., sat. NH4Cl) Crude Reaction Mixture->Quench Extract Extract (e.g., Ethyl Acetate) Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry (e.g., MgSO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill PureProduct Pure Product (>97%) Distill->PureProduct TroubleshootingLogic cluster_Appearance Appearance Issues cluster_Yield Yield Issues cluster_Solutions Potential Solutions Start Problem with Purified Product Oily Product is an Oil Start->Oily Colored Product is Colored Start->Colored LowYield Low Yield Start->LowYield ReDry Re-dry & Re-concentrate Oily->ReDry Residual Solvent? Distill Vacuum Distillation Oily->Distill Impurities? Chromatography Column Chromatography Colored->Chromatography Charcoal Charcoal Treatment Colored->Charcoal Optimize Optimize Work-up/ Reaction Conditions LowYield->Optimize

References

"improving the stability of 4-(Benzylamino)-2-methylbutan-2-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 4-(Benzylamino)-2-methylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which contains a secondary amine and a tertiary alcohol, the primary stability concerns for this compound are:

  • Dehydration: The tertiary alcohol group is susceptible to acid-catalyzed dehydration, which can lead to the formation of an alkene impurity.[1]

  • Oxidation: The secondary amine is prone to oxidation, which can result in the formation of various degradation products, potentially impacting the compound's purity and activity.[2]

  • pH Sensitivity: The compound's stability is likely influenced by the pH of the solution. Acidic conditions may promote dehydration of the tertiary alcohol, while basic conditions could potentially affect the amine group.

  • Temperature and Light Sensitivity: As with many organic molecules, exposure to elevated temperatures and UV light can accelerate degradation pathways.[2]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products would need to be identified through formal stability studies, potential degradation pathways suggest the formation of the following impurities:

  • Alkene Impurity: Formed via dehydration of the tertiary alcohol.

  • Oxidized Impurities: Resulting from the oxidation of the secondary amine.

  • N-dealkylation or N-hydroxylation products: These are common metabolic and degradation pathways for secondary amines.[3]

Q3: How can I prevent the degradation of this compound in solution?

A3: To enhance the stability of this compound in solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a neutral to slightly basic range to minimize acid-catalyzed dehydration of the tertiary alcohol. The use of appropriate buffer systems is recommended.

  • Temperature Management: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C) and protect them from freezing, which can also affect stability.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

  • Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize exposure to oxygen and other reactive impurities.

Q4: What are the recommended storage conditions for the solid form of this compound?

A4: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is also beneficial for long-term storage to prevent oxidation and moisture absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency or activity over time in solution. Degradation of the compound due to factors such as pH, temperature, light, or oxidation.- Prepare fresh solutions before each experiment.- Optimize solution pH using a suitable buffer.- Store stock solutions at 2-8 °C and protect from light.- Consider adding antioxidants (e.g., ascorbic acid, BHT) to the formulation, after confirming their compatibility.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.- Perform a forced degradation study to intentionally generate and identify potential degradation products.[4][5]- Adjust the pH of the mobile phase to improve the separation of the parent compound from its impurities.- Use a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.
Inconsistent experimental results between batches. Variability in the purity or stability of different batches of the compound.- Qualify each new batch of the compound by purity analysis (e.g., HPLC, NMR) before use.- Ensure consistent storage and handling procedures for all batches.- If impurities are detected, attempt to identify them and assess their potential impact on the experiment.
Precipitation of the compound from solution. Poor solubility or changes in solution conditions (pH, temperature).- Determine the solubility of the compound in various solvents and buffer systems.- Adjust the pH of the solution to enhance solubility.- Consider the use of co-solvents or other formulation strategies to improve solubility and stability.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

  • Photostability chamber

  • Heating oven

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • pH-Dependent Degradation: Prepare solutions of the compound in buffers at pH 4, 7, and 9 and store at 40°C for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC with UV and mass spectrometric detection (LC-MS).[7]

Data Presentation:

Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 N HCl, 60°C
0.1 N NaOH, 60°C
3% H₂O₂, RT
60°C (Solid)
UV Light
pH 4, 40°C
pH 7, 40°C
pH 9, 40°C
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • Stressed samples from the forced degradation study

  • HPLC system with UV and/or MS detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • High-purity water

Methodology:

  • Initial Screening: Start with a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Method Optimization:

    • Inject the mixture of stressed samples.

    • Adjust the mobile phase composition (organic modifier, pH) and gradient slope to achieve adequate resolution between the parent peak and all degradant peaks.

    • Optimize the column temperature and flow rate to improve peak shape and reduce run time.

  • Method Validation: Once a suitable method is developed, validate it according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start with pure This compound prepare_solutions Prepare solutions in various media start->prepare_solutions acid Acid Hydrolysis prepare_solutions->acid base Base Hydrolysis prepare_solutions->base oxidation Oxidation prepare_solutions->oxidation thermal Thermal Stress prepare_solutions->thermal photo Photolytic Stress prepare_solutions->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identify Identify Degradants hplc->identify quantify Quantify Degradation identify->quantify pathways Determine Degradation Pathways quantify->pathways method Develop Stability- Indicating Method quantify->method

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic cluster_purity Purity Issues cluster_stability Stability Issues start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity check_stability Evaluate Solution Stability start->check_stability purify Re-purify Compound check_purity->purify Impure new_batch Use a New, Qualified Batch check_purity->new_batch Impure optimize_ph Optimize pH check_stability->optimize_ph Degradation Observed control_temp Control Temperature check_stability->control_temp Degradation Observed protect_light Protect from Light check_stability->protect_light Degradation Observed use_fresh Use Freshly Prepared Solutions check_stability->use_fresh Degradation Observed

References

Technical Support Center: 4-(Benzylamino)-2-methylbutan-2-ol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

General

Q1: What are the likely synthetic routes to 4-(benzylamino)-2-methylbutan-2-ol?

A1: Two common retrosynthetic approaches for a secondary amino alcohol like this are:

  • Reductive Amination: Reaction of a suitable keto-alcohol (4-hydroxy-4-methyl-2-pentanone) with benzylamine.

  • Nucleophilic Addition: Reaction of a benzyl organometallic reagent (e.g., benzylmagnesium chloride) with a suitable keto-amine or, more practically, a protected version of an amino ketone. A more straightforward variation involves the reaction of an organometallic reagent with a ketone.[1][2]

Troubleshooting Guide 1: Synthesis via Reductive Amination

This pathway involves the reaction of 4-hydroxy-4-methyl-2-pentanone with benzylamine, followed by reduction of the intermediate imine.

Hypothetical Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 4-hydroxy-4-methyl-2-pentanone (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). If using a borohydride reducing agent that is sensitive to water, the removal of water formed during imine formation (e.g., using molecular sieves) is beneficial.

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also a common choice and can be used in methanol.[3][5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reductive Amination: Troubleshooting FAQs

Q2: My reaction shows low conversion of the starting ketone. What could be the issue?

A2:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine might not be favorable.[6]

    • Solution: Consider adding a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium toward the imine. For less reactive ketones, adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can catalyze imine formation.[3]

  • Steric Hindrance: The tertiary alcohol group on the ketone might sterically hinder the approach of the amine.

    • Solution: Increase the reaction temperature or prolong the reaction time.

Q3: I am observing the formation of a di-benzylated byproduct. How can I prevent this?

A3: Over-alkylation, where the product secondary amine reacts with another molecule of the ketone, is a common side reaction in reductive amination.[5]

  • Solution: Use a controlled stoichiometry, avoiding a large excess of the ketone. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes offer better control than a one-pot reaction.[4]

Q4: The reducing agent seems to be reducing my starting ketone directly. How can I avoid this?

A4: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both imines and ketones.[3]

  • Solution: Use a milder, more selective reducing agent that preferentially reduces the imine in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[4][5][6] If using NaBH₄, it should only be added after sufficient time has been allowed for complete imine formation.[3]

Q5: My product is difficult to purify by silica gel chromatography. What are my options?

A5: Amines can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.[7]

  • Solution 1 (Mobile Phase Additive): Add a small amount of a competing base, like triethylamine (0.1-1%) or ammonia (in methanol), to the eluent to improve peak shape.[7]

  • Solution 2 (Alternative Stationary Phase): Use a different stationary phase, such as basic alumina or amine-functionalized silica.[7]

  • Solution 3 (Reversed-Phase Chromatography): If the compound is sufficiently lipophilic, reversed-phase chromatography with a mobile phase buffered at a high pH (to ensure the amine is in its free-base form) can be effective.[7]

Visualization: Reductive Amination Workflow

G Reductive Amination Workflow start Mix Ketone and Benzylamine imine_formation Imine Formation (Consider Dehydrating Agent) start->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide 2: Synthesis via Grignard Reaction

This pathway could involve the addition of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) to a suitable amino ketone. However, the free amine and alcohol would be incompatible with the Grignard reagent. A more plausible, though longer, route would involve protecting groups. A simpler hypothetical approach for a similar structure involves reacting a Grignard reagent with a ketone.[8]

Hypothetical Experimental Protocol: Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.[8] Slowly add a solution of benzyl chloride (1.2 equivalents) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.[8]

  • Addition to Ketone: In a separate flame-dried flask under an inert atmosphere, dissolve the appropriate ketone (1 equivalent) in anhydrous ether or THF. Cool the solution in an ice-salt bath. Slowly add the prepared Grignard reagent to the ketone solution via a cannula.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9] Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Grignard Reaction: Troubleshooting FAQs

Q6: My Grignard reaction is not initiating. What should I do?

A6:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Try crushing the magnesium turnings under an inert atmosphere to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium.[8]

Q7: My yield is low, and I've recovered a lot of my starting ketone. What went wrong?

A7:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to an enolate and recovery of the starting material after workup. This is more common with sterically hindered ketones.[1]

    • Solution: Use a less sterically hindered Grignard reagent if possible, or consider using an organolithium or organocerium reagent, which can be less basic.

  • Poor Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to air or moisture.

Q8: I'm observing a significant amount of a reduced alcohol byproduct instead of my tertiary alcohol.

A8: This occurs when the Grignard reagent transfers a β-hydride to the ketone's carbonyl carbon, reducing it to a secondary alcohol.[1]

  • Solution: This is more common with bulky Grignard reagents and ketones. Using a different organometallic reagent or ensuring the reaction is run at a low temperature can sometimes minimize this side reaction.

Q9: The workup of my reaction is forming an emulsion that is difficult to separate.

A9: The formation of magnesium salts during the quench can lead to emulsions.

  • Solution: Instead of water or dilute acid, use a saturated aqueous solution of ammonium chloride for the quench, as this often helps to break up emulsions and precipitate the magnesium salts in a more filterable form.[9]

Visualization: Grignard Reaction Troubleshooting

G Grignard Reaction Troubleshooting Logic problem Low Yield of Tertiary Alcohol cause1 Reaction Not Initiating problem->cause1 cause2 Starting Ketone Recovered problem->cause2 cause3 Side Product Formation problem->cause3 solution1a Ensure Anhydrous Conditions cause1->solution1a solution1b Activate Mg with Iodine/Heat cause1->solution1b solution2a Grignard Acting as Base (Enolization) cause2->solution2a solution3a Reduction by β-Hydride Transfer cause3->solution3a solution3b Dimerization of Grignard Reagent cause3->solution3b

Caption: Troubleshooting logic for common issues encountered during Grignard synthesis of tertiary alcohols.

Data Summary

Since no specific data exists for the target compound, the table below summarizes the properties of a related starting material, 4-amino-2-methylbutan-2-ol. This data is for reference only.

PropertyValueReference
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [10]
Boiling Point 71.5 °C @ 10 Torr
Storage Temperature 2-8°C (protect from light)
Form Liquid[10]

General Stability and Storage

Q10: How should I store this compound?

A10:

  • Air Sensitivity: Secondary amines, especially benzylamines, can be susceptible to air oxidation over time. They can also absorb atmospheric CO₂ to form carbonate salts.

  • Storage Conditions: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from air and light. For long-term storage, refrigeration (2-8°C) is advisable. Amino alcohols are generally stable but should be stored away from strong oxidizing agents.[11]

References

Technical Support Center: 4-(Benzylamino)-2-methylbutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Benzylamino)-2-methylbutan-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on the two most probable synthetic routes: Reductive Amination and Grignard Reaction with an Epoxide.

Route 1: Reductive Amination of 4-Hydroxy-4-methyl-2-pentanone with Benzylamine

Q1: My reaction is showing multiple unexpected spots on TLC, and the yield of the desired product is low. What are the likely side products?

A1: In the reductive amination of 4-hydroxy-4-methyl-2-pentanone with benzylamine, several side reactions can lead to a complex product mixture and reduced yield. The most common side products are:

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine product, this compound, can react further with another molecule of the starting ketone, leading to the formation of a tertiary amine, 4-(benzyl(4-hydroxy-4-methylpentan-2-yl)amino)-2-methylbutan-2-ol. This is more likely if an excess of the ketone is used or if the reaction is left for an extended period.[1][2]

  • Diol Side Product: The reducing agent can directly reduce the ketone group of the starting material, 4-hydroxy-4-methyl-2-pentanone, to a hydroxyl group, resulting in the formation of 2-methylpentane-2,4-diol. This is more prevalent when using a less selective reducing agent like sodium borohydride.[3]

  • Unreacted Starting Materials: Incomplete reaction can leave significant amounts of 4-hydroxy-4-methyl-2-pentanone and benzylamine in the reaction mixture.

Q2: How can I minimize the formation of the over-alkylation product?

A2: To reduce the formation of the tertiary amine side product, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of benzylamine relative to the 4-hydroxy-4-methyl-2-pentanone (e.g., 1.1 to 1.2 equivalents). This will favor the formation of the secondary amine and reduce the chances of it reacting further.

  • Stepwise Procedure: A stepwise approach can be beneficial. First, allow the imine to form by stirring the ketone and benzylamine together in a suitable solvent. Then, add the reducing agent. This can sometimes provide better control over the reaction compared to a one-pot approach where all reagents are mixed at once.[4]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stop the reaction once the starting ketone is consumed to prevent further reaction of the desired product.

Q3: The reduction of the starting ketone to a diol is a significant issue in my experiment. How can I prevent this?

A3: The formation of 2-methylpentane-2,4-diol is due to the non-selective reduction of the ketone. To address this:

  • Use a Selective Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is generally more selective than sodium borohydride (NaBH₄) or even sodium cyanoborohydride (NaBH₃CN).[3][4]

  • Control pH: For reducing agents like sodium cyanoborohydride, the pH of the reaction is crucial. At a slightly acidic pH (around 5-6), the iminium ion is readily formed and reduced, while the reduction of the ketone is slower.[3]

Route 2: Grignard Reaction of Benzylmagnesium Halide with 1,2-Epoxy-2-methylpropane

Q1: My Grignard reaction is sluggish, and I'm observing the formation of multiple byproducts. What could be the cause?

A1: The success of a Grignard reaction is highly dependent on the reaction conditions. Sluggishness and side product formation often stem from the following:

  • Presence of Protic Impurities: Grignard reagents are extremely strong bases and will react with any protic source, such as water, alcohols, or even acidic protons on other functional groups. This will quench the Grignard reagent and reduce its effective concentration. Ensure all glassware is flame-dried, and solvents are anhydrous.[5]

  • Impure Grignard Reagent: The benzylmagnesium halide may not have formed efficiently or may have degraded upon storage. It's often best to use freshly prepared Grignard reagent.

  • Reaction with the Product's Hydroxyl Group: While the primary reaction is the nucleophilic attack on the epoxide, the Grignard reagent can also deprotonate the hydroxyl group of the product, this compound, once it's formed. This consumes an additional equivalent of the Grignard reagent.

Q2: I have a significant amount of a nonpolar byproduct that appears to be a hydrocarbon. What is it likely to be?

A2: A common nonpolar byproduct in Grignard reactions is the coupling product of the Grignard reagent. In this case, two benzyl groups can couple to form bibenzyl (1,2-diphenylethane). This can occur through a radical mechanism or reaction with certain impurities.

Q3: How can I improve the yield and purity of my product from the Grignard reaction?

A3: To optimize the Grignard reaction with 1,2-epoxy-2-methylpropane:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.

  • Use Freshly Prepared Grignard Reagent: Prepare the benzylmagnesium halide immediately before use for best results.

  • Control Temperature: The addition of the epoxide to the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Proper Work-up: A careful aqueous work-up with a saturated ammonium chloride solution is typically used to quench the reaction and protonate the resulting alkoxide to form the desired alcohol.[6]

Quantitative Data Summary

The following table provides a hypothetical summary of side product formation under different reaction conditions for the reductive amination route. This data is for illustrative purposes to guide optimization efforts.

Condition Reducing Agent Ketone:Amine Ratio Desired Product Yield (%) Over-alkylation Product (%) Diol Side Product (%)
ANaBH₄1 : 1551525
BNaBH₄1 : 1.2651020
CNaBH(OAc)₃1 : 180105
DNaBH(OAc)₃1 : 1.2905< 2

Experimental Protocols

Key Experiment: Reductive Amination of 4-Hydroxy-4-methyl-2-pentanone with Benzylamine using NaBH(OAc)₃
  • Imine Formation: In a round-bottom flask, dissolve 4-hydroxy-4-methyl-2-pentanone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Reaction_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_grignard Grignard Pathway Ketone 4-Hydroxy-4-methyl-2-pentanone Imine Intermediate Imine Ketone->Imine + Benzylamine Diol Diol Side Product Ketone->Diol + [H] Benzylamine Benzylamine Benzylamine->Imine Product_RA This compound Imine->Product_RA + [H] Over_alkylation Over-alkylation Product (Tertiary Amine) Product_RA->Over_alkylation + Ketone, -H₂O + [H] Epoxide 1,2-Epoxy-2-methylpropane Alkoxide Intermediate Alkoxide Epoxide->Alkoxide + Grignard Grignard Benzylmagnesium Halide Grignard->Alkoxide Product_G This compound Alkoxide->Product_G + H₃O⁺

Caption: Main and side reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield / Impure Product Identify_Route Identify Synthesis Route Start->Identify_Route RA_Check Reductive Amination Issues Identify_Route->RA_Check Reductive Amination Grignard_Check Grignard Reaction Issues Identify_Route->Grignard_Check Grignard Analyze_Impurities Analyze Impurities (TLC, LC-MS, NMR) RA_Check->Analyze_Impurities Grignard_Check->Analyze_Impurities Over_alkylation_TS Over-alkylation? - Adjust Stoichiometry - Monitor Reaction Time Analyze_Impurities->Over_alkylation_TS Diol_TS Diol Formation? - Use Selective Reducing Agent (e.g., NaBH(OAc)₃) Analyze_Impurities->Diol_TS Grignard_Quenched_TS Grignard Quenched? - Ensure Anhydrous Conditions - Use Fresh Reagent Analyze_Impurities->Grignard_Quenched_TS Optimize Optimize Conditions & Repeat Over_alkylation_TS->Optimize Diol_TS->Optimize Grignard_Quenched_TS->Optimize

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for failure in the synthesis of this compound?

A1: For the reductive amination route, the most common issue is the formation of side products due to non-selective reducing agents or improper stoichiometry. For the Grignard route, the primary reason for failure is often the presence of moisture, which quenches the highly reactive Grignard reagent.

Q2: Can I use sodium borohydride for the reductive amination?

A2: While sodium borohydride can be used, it is a less selective reducing agent and is more likely to reduce the starting ketone to a diol, leading to a lower yield of the desired amine. Sodium triacetoxyborohydride is the recommended reagent for this transformation to minimize this side reaction.[3][4]

Q3: How do I remove the unreacted benzylamine from my final product?

A3: Unreacted benzylamine can often be removed during the aqueous work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The benzylamine will form a water-soluble salt and partition into the aqueous layer. However, be cautious as the product amine can also be protonated and may have some water solubility. A final purification by column chromatography is usually necessary.

Q4: Is it necessary to protect the hydroxyl group of 4-hydroxy-4-methyl-2-pentanone before the reductive amination?

A4: Generally, it is not necessary to protect the tertiary alcohol. The reductive amination conditions are typically mild enough not to interfere with the hydroxyl group.

Q5: For the Grignard route, can I use a different benzyl organometallic reagent, like benzyllithium?

A5: While other organometallic reagents could potentially be used, benzylmagnesium halides (Grignard reagents) are commonly employed for this type of transformation due to their relative ease of preparation and handling. Benzyllithium is a much stronger base and may lead to more side reactions.

References

Technical Support Center: Scale-up Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-(Benzylamino)-2-methylbutan-2-ol. The information is tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

A plausible and scalable synthetic route to this compound involves a two-step process:

  • Synthesis of the precursor amine, 4-amino-2-methylbutan-2-ol.

  • Reductive amination of 4-amino-2-methylbutan-2-ol with benzaldehyde.

Protocol 1: Synthesis of 4-amino-2-methylbutan-2-ol from Diacetone Alcohol and Ammonia

This protocol describes the synthesis of the key intermediate, 4-amino-2-methylbutan-2-ol, from readily available starting materials.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
Diacetone alcohol116.160.9381.0
Anhydrous Ammonia17.03-Excess
Hydrogen2.02-Excess
Raney Nickel--Catalytic
Methanol32.040.792Solvent

Procedure:

  • Reaction Setup: A high-pressure stainless-steel autoclave is charged with diacetone alcohol, methanol, and a catalytic amount of Raney nickel slurry.

  • Ammonolysis/Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by charging with anhydrous ammonia to the desired pressure. The system is then pressurized with hydrogen.

  • Reaction: The reaction mixture is heated and stirred vigorously. The temperature and pressure are maintained for a specified duration to ensure complete conversion.

  • Work-up: After cooling and venting the excess ammonia and hydrogen, the catalyst is carefully filtered off. The methanol is removed under reduced pressure to yield crude 4-amino-2-methylbutan-2-ol.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Protocol 2: Scale-up Reductive Amination of 4-amino-2-methylbutan-2-ol with Benzaldehyde

This protocol details the final step to produce this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
4-amino-2-methylbutan-2-ol103.160.918 (predicted)1.0
Benzaldehyde106.121.0441.05
Sodium Borohydride (NaBH4)37.83-1.2
Methanol32.040.792Solvent
Dichloromethane (DCM)84.931.33Extraction Solvent
Saturated Sodium Bicarbonate Solution--Quenching
Anhydrous Sodium Sulfate142.04-Drying Agent

Procedure:

  • Imine Formation: To a solution of 4-amino-2-methylbutan-2-ol in methanol, add benzaldehyde. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like TLC or NMR.

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride is then added portion-wise, ensuring the temperature remains controlled.[1] The reaction is allowed to warm to room temperature and stirred until the reduction is complete.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution. The methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or crystallization.

Troubleshooting Guides

This section addresses common issues that may arise during the scale-up synthesis.

Q1: The yield of 4-amino-2-methylbutan-2-ol is low in the first step. What are the possible causes and solutions?

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure sufficient reaction time, temperature, and pressure of both ammonia and hydrogen. Monitor the reaction progress to determine the optimal reaction endpoint.

  • Possible Cause 2: Catalyst deactivation.

    • Solution: Use fresh, high-activity Raney nickel. Ensure the starting materials are free of impurities that could poison the catalyst.

  • Possible Cause 3: Product loss during work-up.

    • Solution: 4-amino-2-methylbutan-2-ol is water-soluble. Minimize the use of aqueous solutions during work-up or use back-extraction techniques to recover the product from the aqueous phase.

Q2: During the reductive amination, I observe the formation of significant byproducts. How can I minimize them?

  • Possible Cause 1: Reduction of benzaldehyde.

    • Solution: Add the sodium borohydride portion-wise at a low temperature.[1] This helps to control the reaction and favors the reduction of the imine over the aldehyde. Ensure sufficient time is allowed for imine formation before adding the reducing agent.[2][3]

  • Possible Cause 2: Over-alkylation of the amine.

    • Solution: Use a slight excess of the amine starting material relative to the aldehyde to reduce the chance of the product reacting further.

  • Possible Cause 3: Formation of borate esters.

    • Solution: The hydroxyl group of the amino alcohol can react with borohydride. A thorough aqueous work-up is necessary to hydrolyze these esters and liberate the desired product.

Q3: The reductive amination reaction is sluggish or does not go to completion. What can I do?

  • Possible Cause 1: Inefficient imine formation.

    • Solution: The formation of the imine is a crucial step.[3] The reaction can be gently heated or allowed to stir for a longer period before the addition of the reducing agent. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards imine formation.

  • Possible Cause 2: Poor quality of reagents.

    • Solution: Ensure that the benzaldehyde is free of benzoic acid, which can react with the amine and the reducing agent. Use fresh sodium borohydride, as it can degrade over time.

  • Possible Cause 3: Incorrect pH.

    • Solution: Reductive amination is often favored under slightly acidic or neutral conditions.[3] While not always necessary, the addition of a catalytic amount of a mild acid like acetic acid can sometimes facilitate imine formation.

Q4: I am having difficulty purifying the final product, this compound. What are some effective methods?

  • Purification Strategy 1: Column Chromatography.

    • Details: Silica gel chromatography using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a common method for purifying amines.

  • Purification Strategy 2: Crystallization.

    • Details: If the product is a solid, crystallization can be a highly effective method for large-scale purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find optimal conditions for crystallization.

  • Purification Strategy 3: Acid-Base Extraction.

    • Details: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of methanol in the reductive amination step?

Methanol serves as a solvent for the reactants and is also compatible with sodium borohydride. It can also act as a proton source during the reaction and work-up.

Q2: Can I use a different reducing agent instead of sodium borohydride?

Yes, other reducing agents can be used for reductive amination, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH3CN).[2] However, NaBH4 is often preferred for scale-up due to its lower cost and easier handling, though it is a less selective reducing agent.[2][3]

Q3: Is the reductive amination reaction exothermic?

Yes, the reduction of the imine by sodium borohydride is an exothermic process. On a large scale, it is crucial to control the rate of addition of the reducing agent and to have adequate cooling to manage the heat generated.

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative information on the reaction progress.

Q5: What are the safety precautions for handling sodium borohydride on a large scale?

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For large-scale reactions, an inert atmosphere (e.g., nitrogen) is recommended.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-amino-2-methylbutan-2-ol cluster_step2 Step 2: Reductive Amination diacetone Diacetone Alcohol autoclave High-Pressure Autoclave diacetone->autoclave ammonia Anhydrous Ammonia ammonia->autoclave h2 Hydrogen h2->autoclave raney_ni Raney Nickel raney_ni->autoclave filtration Filtration autoclave->filtration concentration1 Concentration filtration->concentration1 distillation Vacuum Distillation concentration1->distillation start_amine 4-amino-2-methylbutan-2-ol distillation->start_amine start_amine2 4-amino-2-methylbutan-2-ol start_amine->start_amine2 Intermediate imine_formation Imine Formation start_amine2->imine_formation benzaldehyde Benzaldehyde benzaldehyde->imine_formation reduction Reduction imine_formation->reduction nabh4 Sodium Borohydride nabh4->reduction workup Aqueous Work-up reduction->workup extraction Extraction workup->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or Incomplete Reaction cause1 Inefficient Imine Formation issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Side Reactions (e.g., Aldehyde Reduction) issue->cause3 cause4 Product Loss During Work-up issue->cause4 solution1a Increase reaction time/temperature for imine formation cause1->solution1a solution1b Use dehydrating agent (e.g., molecular sieves) cause1->solution1b solution2 Use fresh, pure reagents cause2->solution2 solution3a Control temperature during NaBH4 addition cause3->solution3a solution3b Ensure complete imine formation before reduction cause3->solution3b solution4 Optimize extraction/purification protocol cause4->solution4

Caption: Troubleshooting logic for low yield in the reductive amination step.

References

Technical Support Center: Analysis of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical refinement of 4-(benzylamino)-2-methylbutan-2-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific analytical goal, such as purity assessment, impurity profiling, or structural elucidation.

Q2: What are the expected chemical properties of this compound that might influence analytical method development?

A2: Based on its structure, which contains a tertiary alcohol and a secondary amine, this compound is expected to be a moderately polar compound. The presence of the hydroxyl (-OH) and amino (-NH) groups allows for hydrogen bonding, which will affect its solubility and chromatographic retention. The benzyl group introduces a nonpolar aromatic region. These characteristics suggest that reversed-phase HPLC will be a suitable technique. The compound's volatility will determine the feasibility of GC-MS analysis.

Q3: Are there any known stability issues with this compound that I should be aware of during analysis?

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for the main analyte peak.

  • Possible Cause A: Secondary interactions with residual silanols on the column. The basic amine group in this compound can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Troubleshooting Tip: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). This will compete for the active sites on the stationary phase and improve peak shape. Alternatively, use a column with end-capping or a base-deactivated stationary phase.

  • Possible Cause B: Overloading of the analytical column. Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Tip: Dilute the sample and re-inject. A systematic dilution series can help determine the optimal concentration range for the analysis.

  • Possible Cause C: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the amine, influencing peak shape.

    • Troubleshooting Tip: Adjust the mobile phase pH. For basic compounds, a mobile phase pH in the range of 7-8 can sometimes improve peak shape. However, be mindful of the pH limitations of your HPLC column.

Workflow for HPLC Peak Shape Troubleshooting

HPLC_Troubleshooting Start Poor Peak Shape Check_Concentration Dilute Sample and Re-inject Start->Check_Concentration Peak_Shape_Improved_A Peak Shape Improved Check_Concentration->Peak_Shape_Improved_A Yes Peak_Shape_Not_Improved_A Peak Shape Not Improved Check_Concentration->Peak_Shape_Not_Improved_A No Add_Modifier Add Basic Modifier (e.g., 0.1% TEA) to Mobile Phase Peak_Shape_Not_Improved_A->Add_Modifier Peak_Shape_Improved_B Peak Shape Improved Add_Modifier->Peak_Shape_Improved_B Yes Peak_Shape_Not_Improved_B Peak Shape Not Improved Add_Modifier->Peak_Shape_Not_Improved_B No Change_Column Use End-capped or Base-Deactivated Column Peak_Shape_Not_Improved_B->Change_Column Peak_Shape_Improved_C Peak Shape Improved Change_Column->Peak_Shape_Improved_C

Caption: Troubleshooting workflow for poor HPLC peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 2: No peak or a very small peak observed for this compound.

  • Possible Cause A: Thermal degradation in the injector or column. The tertiary alcohol and secondary amine functionalities can be thermally labile, leading to decomposition at high temperatures.

    • Troubleshooting Tip: Lower the injector and oven temperatures. Start with a lower initial oven temperature and a slower temperature ramp. Use a deactivated injector liner.

  • Possible Cause B: The compound is not volatile enough for GC analysis.

    • Troubleshooting Tip: Consider derivatization to increase volatility and thermal stability. Silylation of the hydroxyl and amino groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effective.

Logical Flow for GC-MS Detection Issues

GCMS_Troubleshooting Start No/Small Analyte Peak Lower_Temp Lower Injector and Oven Temperatures Start->Lower_Temp Peak_Observed_A Peak Observed Lower_Temp->Peak_Observed_A Yes No_Improvement_A No Improvement Lower_Temp->No_Improvement_A No Derivatization Perform Derivatization (e.g., Silylation) No_Improvement_A->Derivatization Peak_Observed_B Peak Observed Derivatization->Peak_Observed_B

Caption: Troubleshooting for lack of analyte signal in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 3: Broad peaks in the 1H NMR spectrum, especially for the -OH and -NH protons.

  • Possible Cause A: Chemical exchange. Protons on heteroatoms like oxygen and nitrogen can undergo chemical exchange with each other or with trace amounts of water in the solvent, leading to peak broadening.

    • Troubleshooting Tip: Perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH and -NH proton signals will either disappear or significantly decrease in intensity, confirming their identity.

  • Possible Cause B: Presence of paramagnetic impurities.

    • Troubleshooting Tip: Purify the sample further. Techniques like column chromatography or recrystallization can remove paramagnetic impurities.

Experimental Protocols

General HPLC Method (Example)
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
General GC-MS Method (Example for Derivatized Sample)
ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range 50-500 amu

Note: These are starting-point methods and may require optimization for your specific instrumentation and sample matrix.

Data Presentation

Summary of Expected Analytical Data
Analytical TechniqueExpected ObservationsPotential Inferences
HPLC-UV A major peak with a UV absorbance maximum around 254-260 nm (due to the benzyl group).Purity assessment and quantification.
LC-MS A molecular ion peak corresponding to the mass of this compound.Confirmation of molecular weight.
GC-MS (after derivatization) A molecular ion peak of the derivatized compound and characteristic fragmentation patterns.Structural confirmation and impurity identification.
¹H NMR Signals corresponding to aromatic protons, aliphatic protons, and exchangeable -OH and -NH protons.Structural elucidation.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.Confirmation of the carbon skeleton.

"troubleshooting guide for 4-(Benzylamino)-2-methylbutan-2-ol assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Benzylamino)-2-methylbutan-2-ol assays. The following sections address common issues encountered during experimental analysis, particularly utilizing High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of this compound?

The most frequently encountered problems during HPLC analysis include issues with peak shape (tailing, fronting, or splitting), retention time variability, baseline noise or drift, and inaccurate quantification.[1][2][3] These problems can stem from various sources, including the mobile phase, the column, the HPLC system, or the sample itself.

Q2: How can I prevent contamination in my mobile phase?

To prevent mobile phase contamination, always use high-purity, HPLC-grade solvents, salts, and additives.[1] Water is a common source of contamination in reversed-phase chromatography; therefore, it is crucial to use high-purity distilled or deionized water.[1] Passing deionized water through activated charcoal or a preparative C18 column can help remove organic contaminants.[1] It is also advisable to filter all mobile phase components before use and to avoid storing prepared mobile phases for extended periods.

Q3: What should I do if I don't see any peaks on my chromatogram?

If no peaks are observed, there could be several causes. Check to ensure the sample was injected correctly and that the detector is turned on and functioning. Verify that the mobile phase composition is correct and that the flow rate is as expected. An airlock in the system or a leak can also lead to a loss of flow and no peaks.[1] Finally, ensure that the analyte is soluble in the mobile phase and that the detection wavelength is appropriate for this compound.

Troubleshooting Guides

Problem 1: Abnormal Peak Shapes

One of the most common challenges in HPLC is dealing with asymmetrical or distorted peaks.

Symptoms:

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Peak Fronting: The peak has an asymmetrical shape with a "tail" extending from the front of the peak.

  • Split Peaks: The peak appears as two or more unresolved peaks.[3]

Possible Causes and Solutions:

CauseSolution
Column Overload Decrease the amount of sample injected onto the column.[1]
Secondary Interactions Interactions between the basic amine group of the analyte and residual silanol groups on the silica-based column can cause tailing.[3] Adding a competitive base to the mobile phase (e.g., triethylamine) or using a base-deactivated column can mitigate this. Lowering the mobile phase pH can also reduce these interactions.[3]
Column Contamination or Degradation A buildup of particulate matter or strongly retained sample components at the column inlet can cause peak distortion.[2] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[1] Whenever possible, dissolve the sample in the mobile phase.[1]
Void in the Column A void or channel in the packing material can cause split peaks. This usually requires column replacement.
Problem 2: Inconsistent Retention Times

Fluctuations in retention time can make peak identification and quantification unreliable.

Symptoms:

  • Retention times for the analyte peak vary between injections.

  • A gradual drift in retention time is observed over a series of runs.

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Even small changes in the mobile phase composition can lead to significant shifts in retention time.[1] Prepare fresh mobile phase carefully and ensure accurate mixing.
Column Temperature Fluctuations Inconsistent column temperature can cause retention time to vary.[1] Use a column oven to maintain a constant temperature.
Air Trapped in the Pump Air bubbles in the pump can lead to inconsistent flow rates and, consequently, variable retention times.[1] Degas the mobile phase and prime the pump to remove any trapped air.[1]
Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift. Ensure the column is fully equilibrated before starting the analysis.
Leaks in the System A leak in the pump, injector, or fittings can cause a drop in pressure and an increase in retention time. Inspect the system for any signs of leaks.[1]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample (1 mg/mL in mobile phase) Filter Filter Sample (0.45 µm syringe filter) Sample->Filter Inject Inject Sample (10 µL) Filter->Inject MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Analyze Chromatogram (Peak Integration, Retention Time) Detect->Analyze Quantify Quantify Analyte Analyze->Quantify

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic Problem Chromatographic Problem Identified (e.g., Peak Tailing, RT Shift) CheckSystem Check HPLC System (Leaks, Pressure, Temperature) Problem->CheckSystem CheckMobilePhase Check Mobile Phase (Composition, Preparation, Degassing) Problem->CheckMobilePhase CheckColumn Check Column (Contamination, Age, Voids) Problem->CheckColumn CheckSample Check Sample (Solubility, Concentration, Solvent) Problem->CheckSample Resolve Problem Resolved CheckSystem->Resolve CheckMobilePhase->Resolve CheckColumn->Resolve CheckSample->Resolve

Caption: A logical troubleshooting workflow for addressing common HPLC issues.

References

Technical Support Center: Protocol Refinement for 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-(Benzylamino)-2-methylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the reductive amination of 4-hydroxy-4-methyl-2-pentanone with benzylamine. This method involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their selectivity for imines over ketones. Sodium borohydride (NaBH₄) can also be used, but may lead to the reduction of the starting ketone as a side reaction.

Q3: What solvents are recommended for the reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are effective solvents for reductive aminations using STAB. For reactions with NaBH₃CN or NaBH₄, methanol (MeOH) or ethanol (EtOH) are typically used. More environmentally friendly solvents like ethyl acetate may also be viable, particularly with STAB.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting materials on the TLC plate is recommended for accurate comparison. Staining with ninhydrin can help visualize the amine product.

Q5: What are the expected side products in this synthesis?

A5: Potential side products include the starting materials (if the reaction is incomplete), the alcohol formed from the reduction of the ketone starting material (4-methylpentane-2,4-diol), and over-alkylation of the product to a tertiary amine, although the latter is less common in reductive amination.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Wet reagents or solvent. 3. Steric hindrance preventing imine formation. 4. Incorrect pH for imine formation.1. Use a fresh bottle of the reducing agent. 2. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. 3. Increase the reaction temperature or prolong the reaction time. 4. For NaBH₃CN, adding a small amount of acetic acid can catalyze imine formation. STAB reactions do not typically require pH adjustment.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of reducing agent. 2. Short reaction time. 3. Low reaction temperature.1. Add an additional portion of the reducing agent (e.g., 0.5 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the reaction temperature, for example, from room temperature to 40°C.
Formation of Ketone Reduction Side Product 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Premature addition of the reducing agent.1. Switch to a more selective reducing agent like STAB or NaBH₃CN.[2] 2. Allow the ketone and amine to stir together for a period (e.g., 1 hour) to allow for imine formation before adding the reducing agent.
Difficulties in Product Purification 1. Similar polarity of the product and unreacted benzylamine. 2. Emulsion formation during aqueous workup.1. Use an acidic wash (e.g., 1M HCl) during workup to protonate both amines, followed by extraction. Then, basify the aqueous layer and extract the product. 2. If emulsions form, add brine (saturated NaCl solution) to break the emulsion. Filtering the organic layer through a pad of celite can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 4-hydroxy-4-methyl-2-pentanone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxy-4-methyl-2-pentanone (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl.

  • Separate the layers and wash the organic layer with 1M NaOH and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound
Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
NaBH(OAc)₃ (STAB) DCM25128595
NaBH₃CN MeOH25247090
NaBH₄ MeOH0 to 2565580

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend in reactivity and selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-hydroxy-4-methyl-2-pentanone in anhydrous DCM prep2 Add Benzylamine prep1->prep2 1.1 eq react1 Stir for 1h at RT (Imine Formation) prep2->react1 react2 Add STAB (1.5 eq) portion-wise react1->react2 react3 Stir overnight at RT react2->react3 workup1 Quench with Water react3->workup1 workup2 Acid/Base Extraction (1M HCl, 1M NaOH) workup1->workup2 workup3 Dry (MgSO4) & Concentrate workup2->workup3 purify Column Chromatography workup3->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction? check_reagents Are reagents and solvents anhydrous? start->check_reagents Yes side_product Side Product Observed? start->side_product No check_reducing_agent Is the reducing agent active? check_reagents->check_reducing_agent Yes solution_dry solution_dry check_reagents->solution_dry Dry solvents/reagents extend_reaction Extend reaction time or increase temperature check_reducing_agent->extend_reaction Yes solution_new_reagent solution_new_reagent check_reducing_agent->solution_new_reagent Use fresh reducing agent monitor monitor extend_reaction->monitor Monitor by TLC/LC-MS end Problem Resolved ketone_reduced Is it the reduced ketone? side_product->ketone_reduced Yes purification_issue Purification Difficulty? side_product->purification_issue No solution_selective_reagent solution_selective_reagent ketone_reduced->solution_selective_reagent Use selective reducing agent (STAB) ketone_reduced->purification_issue Other side product solution_extraction solution_extraction purification_issue->solution_extraction Optimize acid/base extraction

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-(Benzylamino)-2-methylbutan-2-ol and Related Benzylamino Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 4-(Benzylamino)-2-methylbutan-2-ol and structurally related benzylamino compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the experimentally determined activities of analogous compounds, offering insights into potential areas of investigation. The information presented is intended to support further research and drug development efforts in related chemical spaces.

Overview of Potential Biological Activities

Benzylamino derivatives have been investigated for a range of biological activities, primarily focusing on their potential as inhibitors of protein aggregation, antioxidants, and anti-parasitic agents. The structural motif of a benzylamine group connected to an alcohol moiety appears to be a promising scaffold for interacting with various biological targets. This guide will explore these activities with a focus on quantitative data and experimental methodologies.

Inhibition of Amylin Aggregation

Certain 1-benzylamino-2-hydroxyalkyl derivatives have been identified as potent inhibitors of human islet amyloid polypeptide (amylin) aggregation.[1][2] Amylin aggregation is a pathological hallmark of type 2 diabetes and is also associated with Alzheimer's disease. The inhibition of this process is a key therapeutic strategy.

Comparative Data for Amylin Aggregation Inhibitors
Compound SeriesDerivativeStructureAmylin Aggregation Inhibition IC50 (µM)Reference
1-benzylamino-2-hydroxyalkylCompound 18N-benzyl-N-(1-hydroxy-3-phenylpropan-2-yl)amine3.04[1]
1-benzylamino-2-hydroxyalkylCompound 22N-benzyl-N-(1-hydroxy-4-methylpentan-2-yl)amine2.71[1]
Experimental Protocol: Thioflavin T (ThT) Assay for Amylin Aggregation

This protocol is used to quantify the formation of amyloid fibrils in the presence of potential inhibitors.

Materials:

  • Human amylin (1-37) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm syringe filter)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

Procedure:

  • Amylin Preparation: Dissolve lyophilized human amylin peptide in HFIP to a concentration of 1 mg/mL. Aliquot and lyophilize to obtain monomeric peptide films. Store at -20°C.

  • Reaction Mixture: Just before the experiment, reconstitute the amylin film in PBS to the desired final concentration (e.g., 15 µM). Add the test compound (e.g., 1-benzylamino-2-hydroxyalkyl derivatives) at various concentrations.

  • ThT Working Solution: Dilute the 1 mM ThT stock solution in PBS to a final concentration of 25 µM.

  • Assay Setup: In a 96-well plate, mix the amylin-compound solution with the ThT working solution. The final volume in each well should be uniform (e.g., 200 µL). Include controls with amylin and ThT but no inhibitor, and blanks with only buffer and ThT.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is used to determine the size distribution of particles in a solution, providing information on the aggregation state of proteins.

Materials:

  • Amylin and inhibitor solutions as prepared for the ThT assay.

  • DLS instrument.

  • Low-volume cuvettes.

Procedure:

  • Sample Preparation: Prepare the amylin and inhibitor solutions as described for the ThT assay. Filter the samples through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup: Set the DLS instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in the solution.

  • Data Analysis: Analyze the size distribution histogram to identify the presence of monomers, oligomers, and larger aggregates. Compare the size distributions of samples with and without the inhibitor to assess the inhibitor's effect on aggregation.

Antioxidant Activity

Benzylamine derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals and inhibit lipid peroxidation.

Comparative Data for Antioxidant Activity
Compound SeriesDerivativeAssayIC50 (µM)Reference
N-Benzyl-1,2,3-triazole10c (2,4-difluorophenyl)LOX Inhibition10[3]
N-Benzyl-1,2,3-triazole10b (4-fluorophenyl)LOX Inhibition62.5[3]
N-Benzyl-1,2,3-triazole10a (unfunctionalized phenyl)LOX Inhibition85[3]
Experimental Protocol: Antioxidant Assay using Brain Homogenate (Lipid Peroxidation)

This assay measures the ability of a compound to inhibit lipid peroxidation in a biological membrane system.

Materials:

  • Rodent brain tissue

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ferrous sulfate (FeSO₄) solution

  • Ascorbic acid solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Brain Homogenate Preparation: Homogenize fresh rodent brain tissue in ice-cold phosphate buffer to create a 10% (w/v) homogenate. Centrifuge the homogenate at a low speed to remove cell debris.

  • Reaction Mixture: In a test tube, combine the brain homogenate, phosphate buffer, and the test compound at various concentrations.

  • Initiation of Peroxidation: Add ferrous sulfate and ascorbic acid to initiate lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA solution to precipitate proteins.

  • TBARS Assay: Add TBA reagent to the supernatant and heat at 95-100°C for a set time (e.g., 20 minutes) to develop a colored product (malondialdehyde-TBA adduct).

  • Measurement: After cooling, measure the absorbance of the colored solution at 532 nm.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value from the dose-response curve.

Anti-parasitic Activity: Inhibition of Leishmania Arginase

Certain benzylamine-containing heterocyclic compounds, such as benzimidazole derivatives, have shown potent inhibitory activity against the arginase enzyme from Leishmania species.[4] Arginase is a crucial enzyme for the parasite's survival and proliferation, making it an attractive drug target.

Comparative Data for Leishmania Arginase Inhibitors
Compound SeriesDerivativeTargetI50 (µM)Reference
BenzimidazoleCompound 1L. mexicana Arginase52[4]
BenzimidazoleCompound 2L. mexicana Arginase82[4]
BenzimidazoleCompound 8L. mexicana Arginase35.9[4]
Experimental Protocol: Leishmania Arginase Inhibition Assay

This protocol measures the inhibitory effect of compounds on the enzymatic activity of Leishmania arginase.

Materials:

  • Recombinant Leishmania arginase

  • L-arginine solution

  • CHES buffer (pH 9.5)

  • Urea quantification kit (e.g., based on the Berthelot method)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Reaction: In a 96-well microplate, prepare a reaction mixture containing CHES buffer, the test compound at various concentrations, and the recombinant Leishmania arginase.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of L-arginine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., an acidic solution).

  • Urea Quantification: Measure the amount of urea produced using a colorimetric urea quantification kit. The absorbance is typically read at around 600 nm.

  • Data Analysis: Calculate the percentage of arginase inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the I50 value from the dose-response curve.

Visualizations

Signaling Pathway: Arginase in Leishmania Pathogenesis

Arginase_Pathway L_arginine L-Arginine Arginase Leishmania Arginase L_arginine->Arginase Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Parasite_Growth Parasite Growth & Proliferation Spermidine->Parasite_Growth Inhibitor Benzylamino Derivative (Inhibitor) Inhibitor->Arginase

Caption: Role of Arginase in Leishmania polyamine synthesis and its inhibition.

Experimental Workflow: Thioflavin T Assay

ThT_Workflow start Start prep_amylin Prepare Monomeric Amylin Solution start->prep_amylin add_inhibitor Add Benzylamino Derivative (Inhibitor) prep_amylin->add_inhibitor add_tht Add Thioflavin T (ThT) add_inhibitor->add_tht incubate Incubate at 37°C with Shaking add_tht->incubate measure Measure Fluorescence (Ex: 450nm, Em: 485nm) incubate->measure analyze Analyze Data (Kinetics, IC50) measure->analyze end End analyze->end

Caption: Workflow for the Thioflavin T (ThT) amyloid aggregation assay.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

SAR_Insights Core Core Scaffold Benzylamino-alcohol Activity {Biological Activity} Core->Activity Substituents Substituents on Benzyl Ring and/or Alcohol Moiety Properties Physicochemical Properties Lipophilicity Steric Hindrance Electronic Effects Substituents->Properties Influence Properties->Activity Modulate

Caption: Factors influencing the biological activity of benzylamino derivatives.

Conclusion

References

Comparative Analysis of 4-(Benzylamino)-2-methylbutan-2-ol and Structurally Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 4-(benzylamino)-2-methylbutan-2-ol and its structural analogs: the parent compound 4-amino-2-methylbutan-2-ol and its N,N-dimethylated counterpart. The comparison focuses on predicted physicochemical properties and potential biological activities, drawing upon established structure-activity relationships within the broader class of amino alcohols. While direct experimental data for this compound is limited in publicly accessible literature, this guide offers a scientifically grounded framework for researchers to initiate further investigation.

Physicochemical and Predicted Biological Activity Profile

The introduction of a benzyl group to the primary amine of 4-amino-2-methylbutan-2-ol is expected to significantly alter its physicochemical properties, which in turn are anticipated to influence its biological activity. The N-benzyl substituent increases lipophilicity, which may enhance membrane permeability and access to intracellular targets. However, the steric bulk of the benzyl group could also impact receptor binding affinity and selectivity compared to the smaller amino and dimethylamino moieties.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Biological Activity Profile
This compound this compoundC₁₂H₁₉NO193.292.3Potential for activity at monoaminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) or as an antiproliferative agent. Increased lipophilicity may lead to CNS penetration.
4-Amino-2-methylbutan-2-ol 4-Amino-2-methylbutan-2-olC₅H₁₃NO103.16[1]-0.4[2]Serves as a synthetic building block.[2][3] May exhibit baseline biological activity, potentially interacting with GABA receptors due to structural similarities with GABAergic compounds.[4]
N,N-Dimethyl-4-amino-2-methylbutan-2-ol N,N-Dimethyl-4-amino-2-methylbutan-2-olC₇H₁₇NO131.220.2The dimethyl substitution may alter receptor selectivity compared to the primary amine and the N-benzyl analog, potentially favoring muscarinic or other GPCRs.

Potential Signaling Pathway Involvement: G-Protein Coupled Receptor (GPCR) Cascade

Many N-substituted amino alcohols are known to interact with G-protein coupled receptors (GPCRs). The binding of an agonist to a GPCR, such as a hypothetical receptor for this compound, typically initiates a signaling cascade involving the activation of a heterotrimeric G-protein. The following diagram illustrates a canonical Gαq signaling pathway.

GPCR_Signaling_Pathway Canonical Gαq Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gαqβγ GPCR->G_protein Activates G_alpha_GTP Gαq-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist (e.g., this compound) Ligand->GPCR Binds G_alpha_GTP->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A diagram of a Gαq-mediated signaling pathway.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its analogs, the following experimental protocols are recommended.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is adapted from standard procedures to determine the binding affinity of a compound to opioid receptors.[5]

Objective: To determine the inhibitory constant (Ki) of the test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Materials:

  • Membrane preparations from cells expressing human opioid receptors (µ, δ, or κ).

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: Naloxone (10 µM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add 10 µM naloxone.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional GPCR Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR by measuring G-protein activation.[6][7][8][9]

Objective: To measure the ability of the test compounds to stimulate [³⁵S]GTPγS binding to G-proteins coupled to a specific receptor.

Materials:

  • Membrane preparations from cells expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds.

  • Non-specific binding determinator: unlabeled GTPγS (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the membranes with GDP (typically 10-100 µM) in the assay buffer.

  • In a 96-well plate, add the pre-incubated membranes, varying concentrations of the test compound, and [³⁵S]GTPγS (typically 0.1-0.5 nM).

  • For basal binding, add vehicle. For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • Plot the specific binding (total minus non-specific) against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[10][11]

Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing novel compounds like this compound.

Experimental_Workflow Compound Screening and Characterization Workflow start Compound Synthesis and Purification physchem Physicochemical Characterization (purity, LogP, etc.) start->physchem primary_screen Primary Screening (e.g., Receptor Binding Assay) physchem->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id secondary_screen Secondary Screening (e.g., Functional GTPγS Assay) hit_id->secondary_screen Hits sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive dose_response Dose-Response and IC50/EC50 Determination secondary_screen->dose_response selectivity Selectivity Profiling (Counter-screens) dose_response->selectivity in_vitro_tox In Vitro Toxicity (e.g., MTT Assay on normal cells) dose_response->in_vitro_tox selectivity->sar in_vitro_tox->sar lead_opt Lead Optimization sar->lead_opt

References

A Comparative Efficacy Analysis: 4-(Benzylamino)-2-methylbutan-2-ol Against the Benchmark Beta-2 Agonist, Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and pharmacological databases lack efficacy data, mechanism of action, and established therapeutic use for 4-(Benzylamino)-2-methylbutan-2-ol. Based on its structural similarity to other N-substituted amino alcohols with known biological activity, this guide presents a hypothetical comparison against the well-characterized beta-2 adrenergic agonist, Salbutamol (also known as Albuterol). This comparison is intended for research and drug development professionals to provide a framework for evaluating a novel compound with potential bronchodilator properties. The information on Salbutamol is based on established experimental data.

Introduction

This compound is a substituted amino alcohol. While its specific biological targets are uncharacterized in public literature, its core structure is present in molecules that exhibit activity at adrenergic receptors. Notably, the class of beta-2 adrenergic agonists, which are pivotal in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), often contains similar pharmacophores. These agonists act on beta-2 adrenergic receptors in the smooth muscle of the airways, initiating a signaling cascade that leads to muscle relaxation and bronchodilation.[1][2]

This guide uses Salbutamol, a widely prescribed short-acting beta-2 agonist (SABA), as a benchmark for comparison.[1][3] We will detail the established efficacy of Salbutamol, its mechanism of action, and the experimental protocols used to determine its therapeutic effects. This provides a reference for the potential evaluation of novel compounds like this compound.

Quantitative Efficacy Data: Salbutamol

The efficacy of Salbutamol is typically quantified through its ability to induce a biological response, such as the production of the second messenger cyclic AMP (cAMP) or the relaxation of airway smooth muscle. The half-maximal effective concentration (EC50) is a common metric used to express the potency of the drug.

Parameter Cell/Tissue Type Value Assay Description Reference
EC50 for cAMP formation Cultured Human Airway Smooth Muscle (HASM) cells0.6 µMMeasurement of [3H]-cyclic AMP formation in response to the agonist.[4]
EC50 for CRE-driven luciferase expression Cultured Human Airway Smooth Muscle (HASM) cells~0.025 µMMeasurement of gene expression driven by a cyclic AMP response element (CRE).[4]

Note: The potency of Salbutamol in inducing gene expression via CRE is significantly higher than its potency in elevating overall intracellular cAMP levels, suggesting a high degree of signal amplification.[4]

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Beta-2 agonists like Salbutamol exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5][6][7] This binding initiates a well-defined intracellular signaling cascade.

Signaling Pathway Description:

  • Agonist Binding: Salbutamol binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.[6][7]

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated stimulatory G-protein (Gs).[6]

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit dissociates and activates the enzyme adenylyl cyclase.[3]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[3]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase. This results in the relaxation of the airway smooth muscle and bronchodilation.[3][8]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (inactive) B2AR->Gs Activates AC Adenylyl Cyclase ATP ATP Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP Gs_active->AC Activates cAMP cAMP ATP->cAMP Conversion       PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to Salbutamol Salbutamol (Agonist) Salbutamol->B2AR Binds

Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The bronchodilatory efficacy of compounds like Salbutamol is assessed using a variety of in vitro and in vivo experimental models. A common in vivo method involves inducing bronchoconstriction in subjects and then measuring the reversal of this effect by the test compound.

Methacholine-Induced Bronchoconstriction Assay

This clinical or preclinical assay evaluates the ability of a drug to reverse or prevent airway narrowing caused by a bronchoconstrictor agent like methacholine.

Protocol Outline:

  • Baseline Measurement: Measure baseline respiratory function, typically Forced Expiratory Volume in 1 second (FEV1).

  • Bronchoconstriction Induction: Administer increasing doses of a bronchoconstrictor (e.g., inhaled methacholine) until a significant decrease in FEV1 is observed (e.g., a 20-35% fall from baseline).

  • Drug Administration: Administer the test compound (e.g., Salbutamol) or a placebo via a specific delivery device (e.g., metered-dose inhaler).

  • Efficacy Measurement: Measure FEV1 at regular intervals post-drug administration to determine the speed of onset and magnitude of bronchodilation.

  • Data Analysis: Calculate recovery times and the dose-response relationship to determine the potency of the compound.

Experimental_Workflow cluster_protocol Methacholine Challenge Protocol A 1. Establish Baseline (Measure FEV1) B 2. Induce Bronchoconstriction (Inhale Methacholine) A->B Proceed C 3. Administer Drug (e.g., Salbutamol or Placebo) B->C Once FEV1 drops >20% D 4. Monitor Airway Function (Serial FEV1 Measurements) C->D Immediately after E 5. Analyze Data (Calculate Potency & Efficacy) D->E Collect time-course data

Workflow for a Bronchoconstriction Assay.

Conclusion

While there is no direct experimental data on the efficacy of this compound, its structural features suggest that it could potentially interact with biological systems in a manner similar to other N-benzylaminoalcohols. A plausible, though unverified, hypothesis is that it may exhibit beta-2 adrenergic agonist activity.

For researchers investigating this or similar novel compounds, Salbutamol serves as an essential benchmark. The established efficacy, potency (EC50 values), and well-documented signaling pathway of Salbutamol provide a clear framework for comparison. Future studies on this compound should aim to generate comparable data, including receptor binding affinities, in vitro functional assays on airway smooth muscle cells to measure cAMP production and relaxation, and in vivo models of bronchoconstriction. Such data would be critical in determining if this novel compound holds promise as a therapeutic agent and how its efficacy compares to established drugs like Salbutamol.

References

A Comparative Guide to 4-(Benzylamino)-2-methylbutan-2-ol and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Benzylamino)-2-methylbutan-2-ol, a synthetic amino alcohol, with two well-characterized compounds containing the amino alcohol motif: the synthetic beta-blocker Propranolol and the endogenous signaling lipid Sphingosine. Due to the limited availability of direct experimental data for this compound, this guide leverages data from these established molecules to provide a framework for potential biological activity and experimental validation.

Introduction to Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. This structural motif is prevalent in a wide range of biologically active molecules, from pharmaceuticals to endogenous signaling molecules. Their ability to participate in hydrogen bonding and form salts makes them valuable pharmacophores.

Comparative Analysis

This section details the known experimental data for Propranolol and Sphingosine, providing a basis for predicting the potential activities of this compound.

Propranolol: A Synthetic Amino Alcohol Drug

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2][3][4][5]

Table 1: Experimental Data for Propranolol

ParameterValueReference
IUPAC Name(RS)-1-(1-methylethylamino)-3-(1-naphthyloxy)propan-2-ol[1]
Mechanism of ActionNon-selective β-adrenergic receptor antagonist[1][3]
Therapeutic UsesHypertension, Angina, Arrhythmias, Migraine prophylaxis[1][4]
Bioavailability25-35% (oral)[4][6]
Half-life3-6 hours[4]
MetabolismHepatic (CYP2D6, CYP1A2, CYP2C19)[3]

Experimental Protocol: Synthesis of Propranolol

The synthesis of propranolol typically involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate. This is followed by the ring-opening of the epoxide with isopropylamine to yield propranolol.[1]

Signaling Pathway

Propranolol exerts its effects by blocking the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism inhibits the downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), leading to reduced heart rate, blood pressure, and cardiac contractility.[3]

Propranolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP catecholamines Catecholamines (Adrenaline, Noradrenaline) catecholamines->beta_receptor Activates propranolol Propranolol propranolol->beta_receptor Blocks atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka cellular_response Decreased Heart Rate, Blood Pressure, etc. pka->cellular_response Sphingosine_Signaling_Pathway cluster_synthesis Sphingolipid Metabolism cluster_signaling S1P Signaling sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide sphingosine Sphingosine ceramide->sphingosine s1p_intra Intracellular S1P sphingosine->s1p_intra sphk Sphingosine Kinase (SphK1/2) s1p_extra Extracellular S1P s1p_intra->s1p_extra Transport s1pr S1P Receptor (S1PR1-5) s1p_extra->s1pr g_protein G Proteins s1pr->g_protein downstream Downstream Effectors (e.g., PLC, PI3K, Ras) g_protein->downstream cellular_response Cell Survival, Proliferation, Migration, etc. downstream->cellular_response Experimental_Workflow synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS) synthesis->characterization screening In vitro Biological Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) characterization->screening hit_validation Hit Validation and Dose-Response Studies screening->hit_validation mechanistic_studies Mechanism of Action Studies hit_validation->mechanistic_studies in_vivo In vivo Efficacy and Toxicity Studies mechanistic_studies->in_vivo

References

A Comparative Guide to Structural Analogs of 4-(Benzylamino)-2-methylbutan-2-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating structural analogs of 4-(Benzylamino)-2-methylbutan-2-ol. Due to the limited availability of direct comparative studies in published literature, this document outlines a systematic approach to synthesizing and evaluating a focused set of analogs. The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers investigating the structure-activity relationships (SAR) of this chemical scaffold.

The core structure, a substituted amino alcohol, is a common motif in pharmacologically active compounds, often targeting G-protein coupled receptors (GPCRs). This guide will therefore focus on assays relevant to GPCR activity and general cytotoxicity.

Defined Structural Analogs

For the purpose of this guide, we will consider the following hypothetical analogs based on common medicinal chemistry strategies to explore the SAR of the parent compound (Analog A).

  • Analog A (Parent Compound): this compound

  • Analog B (Electron-Withdrawing Substitution): 4-((4-Chlorobenzyl)amino)-2-methylbutan-2-ol

  • Analog C (Electron-Donating Substitution): 4-((4-Methoxybenzyl)amino)-2-methylbutan-2-ol

  • Analog D (Backbone Modification): 4-(Benzylamino)-2-ethylbutan-2-ol

Comparative Data Summary

The following tables present a hypothetical summary of quantitative data that would be generated from the experimental protocols detailed in this guide. These tables are designed for the clear and concise comparison of the pharmacological and biophysical properties of the analogs.

Table 1: Physicochemical Properties

AnalogMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
AC₁₂H₁₉NO193.292.15
BC₁₂H₁₈ClNO227.732.86
CC₁₃H₂₁NO₂223.312.18
DC₁₃H₂₁NO207.312.51

Table 2: In Vitro Pharmacological Profile (Hypothetical Data)

AnalogReceptor Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Cytotoxicity (IC₅₀, µM) vs. HEK293
A150450 (Agonist)> 100
B55120 (Agonist)85
C210600 (Agonist)> 100
D3501100 (Partial Agonist)92

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compounds for a target receptor (e.g., a specific GPCR) by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [³H]-ligand) specific to the target receptor

  • Test compounds (Analogs A-D)

  • Non-specific binding control (a high concentration of unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (Analogs A-D) in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₔ, and the test compound at various concentrations.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of an unlabeled competitor.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.[1]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

MTT Cell Viability Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxicity (IC₅₀) of the test compounds.[2]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Analogs A-D)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflow

G Experimental Workflow for Analog Comparison cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis A Analog A Synthesis Binding Receptor Binding Assay A->Binding Functional Functional Assay (e.g., cAMP) A->Functional Cyto Cytotoxicity Assay (MTT) A->Cyto B Analog B Synthesis B->Binding B->Functional B->Cyto C Analog C Synthesis C->Binding C->Functional C->Cyto D Analog D Synthesis D->Binding D->Functional D->Cyto Ki Calculate Ki Binding->Ki EC50 Calculate EC50/IC50 Functional->EC50 IC50_Cyto Calculate Cytotoxicity IC50 Cyto->IC50_Cyto SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR EC50->SAR IC50_Cyto->SAR G Generic GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Analog (Ligand) Ligand->GPCR Binding Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

References

Comparative Analysis of Synthesis Routes for 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of plausible synthetic routes for 4-(Benzylamino)-2-methylbutan-2-ol, a tertiary amino alcohol with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies for this specific molecule, this analysis is constructed based on established organic chemistry principles and data from the synthesis of structurally analogous compounds. The guide details four potential synthesis pathways, presenting their respective advantages and disadvantages, supported by experimental data where available for similar transformations.

Executive Summary

Four primary synthetic strategies are evaluated: Reductive Amination, Nucleophilic Substitution, Epoxide Ring-Opening, and a Two-Step approach involving the benzylation of a primary amino alcohol. The choice of the optimal route will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Synthesis Route Key Starting Materials Overall Yield (Estimated) Purity (Typical) Key Advantages Key Disadvantages
Route 1: Reductive Amination 4-Hydroxy-4-methyl-2-pentanone, BenzylamineModerateGood to ExcellentConvergent, one-pot potentialRequires a specific keto-alcohol precursor
Route 2: Nucleophilic Substitution 4-Halo-2-methylbutan-2-ol, BenzylamineModerate to GoodGoodUtilizes readily available starting materialsPotential for side reactions (elimination)
Route 3: Epoxide Ring-Opening 1,2-Epoxy-2-methyl-4-pentene, BenzylamineGoodGood to ExcellentRegioselective, often high yieldingRequires synthesis of the epoxide precursor
Route 4: Benzylation of Amino Alcohol 4-Amino-2-methylbutan-2-ol, Benzyl halideGoodGood to ExcellentStraightforward final stepRequires synthesis of the primary amino alcohol

Route 1: Reductive Amination

This approach involves the reaction of a keto-alcohol, 4-hydroxy-4-methyl-2-pentanone, with benzylamine in the presence of a reducing agent to form the desired product.

Experimental Protocol
  • Imine Formation: 4-Hydroxy-4-methyl-2-pentanone and benzylamine are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.

  • Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Logical Relationship of Reductive Amination

G 4-Hydroxy-4-methyl-2-pentanone 4-Hydroxy-4-methyl-2-pentanone Imine Intermediate Imine Intermediate 4-Hydroxy-4-methyl-2-pentanone->Imine Intermediate + Benzylamine Benzylamine Benzylamine Benzylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->this compound

Caption: Reductive amination workflow.

Route 2: Nucleophilic Substitution

This route utilizes a halo-alcohol, such as 4-chloro-2-methylbutan-2-ol, which is reacted with benzylamine to displace the halide and form the target compound.

Experimental Protocol
  • Reaction Setup: 4-Halo-2-methylbutan-2-ol and an excess of benzylamine are dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be added to scavenge the hydrogen halide formed during the reaction.

  • Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) to facilitate the substitution reaction. The progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and water is added. The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Logical Relationship of Nucleophilic Substitution

G 4-Halo-2-methylbutan-2-ol 4-Halo-2-methylbutan-2-ol This compound This compound 4-Halo-2-methylbutan-2-ol->this compound + Benzylamine, Base Benzylamine Benzylamine Benzylamine->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound

Caption: Nucleophilic substitution workflow.

Route 3: Epoxide Ring-Opening

This method involves the synthesis of an appropriate epoxide, followed by a regioselective ring-opening reaction with benzylamine.

Experimental Protocol
  • Epoxide Synthesis: An alkene precursor, such as 2-methyl-4-penten-2-ol, is epoxidized using a reagent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.

  • Ring-Opening: The isolated epoxide is then dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with benzylamine. The reaction can be carried out at room temperature or with gentle heating. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered carbon of the epoxide.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. After drying and concentration, the product is purified by column chromatography. A similar reaction is described for the synthesis of a related compound, where the epoxide ring-opening with benzylamine is a key step.[1]

Experimental Workflow for Epoxide Ring-Opening

G Alkene Precursor Alkene Precursor Epoxide Intermediate Epoxide Intermediate Alkene Precursor->Epoxide Intermediate + Epoxidizing Agent Epoxidizing Agent (e.g., m-CPBA) Epoxidizing Agent (e.g., m-CPBA) Epoxidizing Agent (e.g., m-CPBA)->Epoxide Intermediate This compound This compound Epoxide Intermediate->this compound + Benzylamine Benzylamine Benzylamine Benzylamine->this compound

Caption: Epoxide ring-opening workflow.

Route 4: Benzylation of 4-Amino-2-methylbutan-2-ol

This route involves the initial synthesis of the primary amino alcohol, 4-amino-2-methylbutan-2-ol, followed by its benzylation.

Experimental Protocol
  • Synthesis of 4-Amino-2-methylbutan-2-ol: This can be achieved through various methods, such as the reduction of a corresponding nitro-alcohol or cyano-alcohol.

  • Benzylation: 4-Amino-2-methylbutan-2-ol is dissolved in a suitable solvent, and a benzylating agent like benzyl bromide or benzyl chloride is added in the presence of a base (e.g., K₂CO₃ or Et₃N) to neutralize the acid formed.

  • Work-up and Purification: The reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Logical Relationship of Benzylation

G 4-Amino-2-methylbutan-2-ol 4-Amino-2-methylbutan-2-ol This compound This compound 4-Amino-2-methylbutan-2-ol->this compound + Benzyl Halide, Base Benzyl Halide (e.g., Benzyl Bromide) Benzyl Halide (e.g., Benzyl Bromide) Benzyl Halide (e.g., Benzyl Bromide)->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound

Caption: Benzylation of amino alcohol workflow.

Conclusion

The selection of the most appropriate synthesis route for this compound depends on various factors. Reductive amination offers a convergent approach, while nucleophilic substitution utilizes readily available precursors. The epoxide ring-opening strategy often provides high yields and regioselectivity. Finally, the benzylation of the corresponding primary amino alcohol is a straightforward transformation, provided the starting amino alcohol is accessible. Researchers should carefully consider the availability of starting materials, reaction conditions, and potential for side reactions when choosing a synthetic pathway. Further optimization of reaction conditions for each route would be necessary to achieve the best possible yields and purity on a larger scale.

References

A Comparative Guide to Validating the Purity of 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-(Benzylamino)-2-methylbutan-2-ol, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents comparative data for alternative compounds, and offers visual workflows to aid in the selection of appropriate analytical techniques. The information herein is intended to support researchers in ensuring the quality and consistency of this critical compound in drug development pipelines.

Introduction

This compound is a tertiary amino alcohol whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns in the final drug product. Therefore, robust analytical methods for purity determination are essential. This guide compares the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities in this compound

The synthesis of this compound, commonly achieved through the reductive amination of 4-hydroxy-4-methyl-2-pentanone with benzylamine, can introduce several process-related impurities. Additionally, degradation of the final compound can lead to other impurities.

Process-Related Impurities:

  • Unreacted Starting Materials:

    • 4-hydroxy-4-methyl-2-pentanone

    • Benzylamine

  • Byproducts of Reductive Amination:

    • Dibenzylamine (from self-condensation of benzylamine)

    • 4-(Dibenzylamino)-2-methylbutan-2-ol (from reaction with dibenzylamine)

  • Residual Solvents and Reagents:

    • Methanol, Ethanol, Isopropanol (commonly used as solvents)

    • Reducing agents (e.g., sodium borohydride and byproducts)

Degradation Products:

Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[1] Plausible degradation pathways for this compound could involve oxidation of the alcohol or amine functionalities, or cleavage of the benzyl group.

Comparative Analysis of Purity Validation Methods

A summary of the key performance attributes of HPLC, GC-MS, and NMR for the analysis of this compound is presented below.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantitation of the main component and known/unknown impurities. Chiral purity analysis.Identification and quantitation of volatile impurities (e.g., residual solvents) and thermally stable related substances.Structural elucidation and confirmation of the main component and impurities. Quantitative analysis (qNMR).
Strengths High resolution, high sensitivity (with appropriate detectors), suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.High sensitivity and specificity (mass detection), excellent for volatile and semi-volatile analysis, provides structural information of impurities.Provides unambiguous structural information, non-destructive, can be used for quantitation without a reference standard for the impurity.
Limitations May require derivatization for compounds without a chromophore, mass spectrometry detector needed for definitive identification of unknowns.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.Lower sensitivity compared to chromatographic techniques, complex mixture analysis can be challenging.
Typical Limit of Detection (LOD) ~0.01% - 0.1% (UV detection)~0.001% - 0.05% (SIM mode)~0.1% - 1%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Related Substances

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Methanol.

Expected Mass Fragmentation: The mass spectrum of this compound is expected to show a prominent fragment from alpha-cleavage of the amine, leading to the tropylium ion (m/z 91) and a fragment corresponding to the loss of a methyl group from the tertiary alcohol.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Protocol:

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

  • Sample Concentration: ~10 mg/mL

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds (for quantitative measurements)

    • Pulse angle: 90°

  • Expected Chemical Shifts (δ, ppm) in CDCl₃ (estimated based on similar structures): [4][5]

    • ~7.2-7.4 (m, 5H, Ar-H)

    • ~3.7 (s, 2H, -CH₂-Ph)

    • ~2.7-2.9 (t, 2H, -N-CH₂-)

    • ~1.7-1.9 (t, 2H, -CH₂-C(OH)-)

    • ~1.2 (s, 6H, -C(CH₃)₂)

    • Hydroxyl and amine protons may be broad and their chemical shifts can vary.

¹³C NMR Protocol:

  • Solvent: CDCl₃ or CD₃OD

  • Parameters: Standard proton-decoupled sequence

  • Expected Chemical Shifts (δ, ppm) in CDCl₃ (estimated based on similar structures): [4][6]

    • ~140 (Ar-C)

    • ~128-129 (Ar-CH)

    • ~71 (-C(OH)-)

    • ~54 (-CH₂-Ph)

    • ~50 (-N-CH₂-)

    • ~45 (-CH₂-C(OH)-)

    • ~29 (-C(CH₃)₂)

Comparison with Alternatives

For certain applications, structurally similar compounds may be considered as alternatives to this compound. The choice of analytical methodology would be similar, with minor adjustments to chromatographic conditions.

Compound Structure Key Analytical Considerations
This compound C₁₂H₁₉NOAs detailed in this guide.
4-(Ethylamino)-2-methylbutan-2-ol C₇H₁₇NOLower molecular weight and likely more volatile; GC-MS is a very suitable technique. Lacks a strong chromophore, so HPLC with UV detection would have lower sensitivity.[7]
3-Aminobenzyl alcohol C₇H₉NOAromatic amine provides a good chromophore for HPLC-UV. The primary amine and alcohol functionalities make it amenable to derivatization for GC analysis.[8]
4-Aminobenzyl alcohol C₇H₉NOSimilar to 3-aminobenzyl alcohol, with good UV absorbance for HPLC analysis.[9]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in the purity validation process.

Synthesis_and_Impurity_Workflow cluster_synthesis Synthesis cluster_impurities Potential Impurity Sources cluster_purification Purification Start_Mat_1 4-hydroxy-4-methyl-2-pentanone Reaction Reductive Amination Start_Mat_1->Reaction Start_Mat_2 Benzylamine Start_Mat_2->Reaction Product Crude this compound Reaction->Product Impurity_1 Unreacted Starting Materials Reaction->Impurity_1 Impurity_2 Side Reaction Products (e.g., Dibenzylamine derivatives) Reaction->Impurity_2 Impurity_3 Degradation Products Product->Impurity_3 Purification Crystallization / Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthesis and potential impurity workflow.

Analytical_Technique_Selection Start Purity Validation Required Impurity_Type Suspected Impurity Type? Start->Impurity_Type Volatile Volatile / Thermally Stable? Impurity_Type->Volatile Process-Related Structural_Info Structural Confirmation Needed? Impurity_Type->Structural_Info Unknown / Degradant Chiral Chiral Purity? Impurity_Type->Chiral Enantiomeric GC_MS Use GC-MS Volatile->GC_MS Yes HPLC Use HPLC Volatile->HPLC No (Non-volatile) Structural_Info->HPLC No (Quantitation) NMR Use NMR Structural_Info->NMR Yes Chiral_HPLC Use Chiral HPLC Chiral->Chiral_HPLC Yes

Caption: Decision tree for analytical technique selection.

Conclusion

The validation of purity for this compound requires a multi-faceted analytical approach. HPLC is the workhorse for assay and non-volatile impurity determination, while GC-MS is indispensable for analyzing volatile and semi-volatile impurities. NMR spectroscopy serves as a powerful tool for unequivocal structural confirmation and can be employed for quantitative analysis. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate.

References

Comparative Guide to the Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: Reproducibility and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis: Reductive Amination

Reductive amination is a widely used and generally reliable method for the formation of C-N bonds, offering high yields and good functional group tolerance.[1][2][3] The proposed synthesis of 4-(benzylamino)-2-methylbutan-2-ol involves the reaction of 4-amino-2-methylbutan-2-ol with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol

Reaction Scheme:

G A 4-Amino-2-methylbutan-2-ol C Imine Intermediate A->C + Benzaldehyde B Benzaldehyde B->C D This compound C->D + Reducing Agent (e.g., NaBH4)

Figure 1: Proposed synthesis of this compound via reductive amination.

Materials:

  • 4-Amino-2-methylbutan-2-ol

  • Benzaldehyde

  • Methanol (or other suitable solvent)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (catalytic amount, if needed)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methylbutan-2-ol (1.0 eq) in methanol.

  • Add benzaldehyde (1.0-1.2 eq) to the solution.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthesis: Direct N-Alkylation

Experimental Protocol

Reaction Scheme:

G A 4-Amino-2-methylbutan-2-ol C This compound A->C + Benzyl Bromide + Base B Benzyl Bromide B->C D N,N-Dibenzylamino-2-methylbutan-2-ol (Side Product) C->D + Benzyl Bromide (Over-alkylation)

Figure 2: Synthesis via direct N-alkylation, showing potential for over-alkylation.

Materials:

  • 4-Amino-2-methylbutan-2-ol

  • Benzyl bromide (or benzyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methylbutan-2-ol (1.0 eq) and the base (2.0-3.0 eq) in the chosen solvent.

  • Slowly add benzyl bromide (1.0-1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours to days, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography, which will also serve to separate the desired secondary amine from any tertiary amine byproduct.

Comparison of Synthetic Methods

FeatureReductive AminationDirect N-Alkylation
Selectivity Generally high for mono-alkylation.[2]Prone to over-alkylation, leading to a mixture of secondary and tertiary amines.[4]
Typical Yield Often high (>80%) for similar reactions.[5]Variable, often moderate for the desired secondary amine due to side products.
Reproducibility Generally considered more reproducible due to higher selectivity and fewer side reactions.Can be less reproducible; outcomes are sensitive to stoichiometry, reaction time, and temperature.
Reaction Conditions Milder conditions are often sufficient (room temperature to moderate heating).May require more forcing conditions (higher temperatures, longer reaction times).
Reagents Uses aldehydes/ketones and a reducing agent. Reducing agents like NaBH₄ are relatively inexpensive and easy to handle.Uses alkyl halides, which can be lachrymatory and require careful handling.
Workup/Purification Generally straightforward, with the main product being the desired amine.Purification can be more challenging due to the need to separate mono- and di-alkylated products.

Discussion on Reproducibility

The reproducibility of any chemical synthesis is contingent upon meticulous control of reaction parameters. For the synthesis of this compound, the choice of method significantly impacts the expected reproducibility.

Reductive Amination: This method is anticipated to be highly reproducible. The initial formation of the imine is typically fast and reversible, and the subsequent reduction is often the rate-determining and irreversible step. This one-pot nature with in-situ formation and reduction of the imine minimizes the handling of unstable intermediates and generally leads to cleaner reaction profiles. Variations in yield are more likely to stem from incomplete reaction or losses during workup and purification rather than from competing side reactions.

Direct N-Alkylation: The reproducibility of this method can be challenging. The product of the initial alkylation, the secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation event. The ratio of mono- to di-alkylated product is highly sensitive to the stoichiometry of the reactants, the rate of addition of the alkyl halide, temperature, and reaction time. Achieving consistent results requires stringent control over these parameters, and batch-to-batch variations are more common.

Conclusion

For the synthesis of this compound, reductive amination represents the more robust and reproducible approach. It offers higher selectivity, generally leads to higher yields of the desired product, and involves a more straightforward purification process compared to direct N-alkylation. While direct alkylation is a viable method, the inherent issue of over-alkylation makes it a less reliable choice when high purity and reproducibility are critical, as is often the case in drug development and scientific research. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and optimizing a synthetic strategy for obtaining this compound with consistent and reliable outcomes.

References

Comparative Analysis of 4-(Benzylamino)-2-methylbutan-2-ol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the identification and characterization of novel compounds with therapeutic potential is a primary objective. This guide provides a framework for evaluating the pharmacological profile of 4-(Benzylamino)-2-methylbutan-2-ol, a synthetic compound with structural motifs suggestive of interaction with adrenergic receptors. Due to the absence of publicly available benchmark studies on this specific molecule, this document serves as a comparative guide, presenting established data for well-characterized adrenergic ligands and detailing the experimental protocols necessary to ascertain the activity of this compound.

The benzylamino moiety is a key pharmacophore in a variety of biologically active compounds, including ligands for adrenergic and histamine receptors. The structural similarity of this compound to known adrenergic agents suggests its potential to modulate the activity of this class of G-protein coupled receptors (GPCRs), which are crucial targets in the treatment of cardiovascular and respiratory diseases.

Data Presentation: Benchmarking Against Known Adrenergic Ligands

To provide a context for potential experimental outcomes, the following tables summarize the binding affinities (Ki) and functional potencies (IC50) of established adrenergic receptor ligands. These values serve as a benchmark for comparison once experimental data for this compound are generated.

Table 1: Comparative Binding Affinities (Ki) of Benchmark Adrenergic Antagonists

CompoundReceptor SubtypeKi (nM)
Propranololβ1-adrenergic1.8[1]
β2-adrenergic0.8[1]
Phentolamineα1-adrenergicData not readily available in nM
α2-adrenergicData not readily available in nM
ICI-118,551β2-adrenergic0.7[1]

Table 2: Comparative Functional Potencies (IC50/ED50) of Benchmark Adrenergic Ligands

CompoundReceptor SubtypeAssay TypeIC50/ED50
Propranololβ-adrenergic[3H]-DHA binding inhibition12 nM[1]
Phentolamineα1/α2-adrenergicFunctional antagonist assaysVarious, context-dependent
Isoprenalineβ-adrenergicAgonist activityVarious, context-dependent
Clonidineα2-adrenergicAgonist activityED50 of 0.02 mg/kg[2]

Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Adrenergic Receptors

This assay determines the affinity of the test compound for specific adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

  • Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

b. Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-receptors) and varying concentrations of the test compound.

  • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of the test compound to modulate the production of cyclic AMP (cAMP), a second messenger downstream of many adrenergic receptors.

a. Cell Culture and Treatment:

  • Culture cells expressing the adrenergic receptor of interest in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with varying concentrations of the test compound, along with a known agonist (for antagonist testing) or alone (for agonist testing).

b. cAMP Measurement:

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay).

c. Data Analysis:

  • For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, plot the inhibition of agonist-stimulated cAMP production against the log of the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the test compound on cultured cells.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell attachment, add varying concentrations of the test compound to the wells.

  • Incubate for a specified period (e.g., 24-72 hours).

b. MTT Addition and Formazan Solubilization:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

c. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Signaling Pathway

Adrenergic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Adrenergic Receptor G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion Ligand 4-(Benzylamino)- 2-methylbutan-2-ol Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Hypothetical signaling pathway of this compound via an adrenergic receptor.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound QC Quality Control (NMR, MS, Purity) Synthesis->QC Binding Radioligand Binding Assay QC->Binding Functional cAMP Functional Assay QC->Functional Toxicity Cytotoxicity Assay QC->Toxicity Ki_calc Ki Determination Binding->Ki_calc EC50_IC50_calc EC50/IC50 Determination Functional->EC50_IC50_calc Tox_analysis Toxicity Assessment Toxicity->Tox_analysis SAR Structure-Activity Relationship Analysis Ki_calc->SAR EC50_IC50_calc->SAR Tox_analysis->SAR

Caption: Workflow for the pharmacological characterization of this compound.

Logical Relationship

Logical_Relationship Compound This compound Hypothesis Hypothesis: Interacts with Adrenergic Receptors Compound->Hypothesis Experimentation Experimental Validation Hypothesis->Experimentation Data Quantitative Data (Ki, IC50, EC50) Experimentation->Data Comparison Comparison with Benchmarks Data->Comparison Conclusion Conclusion on Activity and Potency Comparison->Conclusion

Caption: Logical framework for evaluating the pharmacological potential of the target compound.

References

Confirming the Structure of 4-(Benzylamino)-2-methylbutan-2-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel compound is a cornerstone of chemical research and drug development. This guide provides a comparative framework for confirming the structure of 4-(Benzylamino)-2-methylbutan-2-ol against its potential isomers using key spectroscopic techniques. Due to the absence of published experimental data for this specific compound, this guide leverages predicted spectroscopic data alongside experimental data for analogous compounds to provide a robust analytical strategy.

Predicted Spectroscopic Data Comparison

To differentiate this compound from its primary positional isomers, we present a comparison of their predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies. These predictions are generated using established computational models and provide a baseline for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentThis compound1-(Benzylamino)-2-methylbutan-2-ol3-(Benzylamino)-3-methylbutan-1-ol
-CH₂- (Benzyl) ~3.8~3.8~3.8
-CH- (Aliphatic) --~3.0-3.2
-CH₂- (Aliphatic) ~2.7 (t)~2.5 (s)~1.8 (d)
-CH₂- (Aliphatic, adjacent to N) ~2.9 (t)--
-CH₃ (gem-dimethyl) ~1.2 (s)~1.2 (s)-
-CH₃ (single methyl) --~1.1 (d)
Aromatic-H ~7.2-7.4 (m)~7.2-7.4 (m)~7.2-7.4 (m)
-OH variablevariablevariable
-NH variablevariablevariable

Note: Predicted shifts are estimates. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, t=triplet, m=multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon EnvironmentThis compound1-(Benzylamino)-2-methylbutan-2-ol3-(Benzylamino)-3-methylbutan-1-ol
C-quaternary (C-O) ~70~72~60
C-quaternary (C-N) --~55
-CH₂- (Benzyl) ~54~54~54
-CH₂- (Aliphatic) ~45~60~40
-CH₂- (Aliphatic, adjacent to N) ~40--
-CH- (Aliphatic) --~65
-CH₃ (gem-dimethyl) ~29~27-
-CH₃ (single methyl) --~20
Aromatic C ~127-140~127-140~127-140

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compound1-(Benzylamino)-2-methylbutan-2-ol3-(Benzylamino)-3-methylbutan-1-ol
O-H stretch (alcohol) 3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
N-H stretch (secondary amine) 3400-3300 (sharp, weak-medium)3400-3300 (sharp, weak-medium)3400-3300 (sharp, weak-medium)
C-H stretch (aromatic) 3100-30003100-30003100-3000
C-H stretch (aliphatic) 2970-28502970-28502970-2850
C=C stretch (aromatic) 1600-14501600-14501600-1450
C-N stretch 1250-10201250-10201250-1020
C-O stretch (tertiary alcohol) ~1150~1150-
C-O stretch (primary alcohol) --~1050

Experimental Protocols

Accurate structural confirmation relies on meticulous experimental execution. Below are detailed protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique.

    • Electron Ionization (EI): For volatile and thermally stable compounds (typically with GC-MS). Provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds (typically with LC-MS). A soft ionization technique that often preserves the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for structural confirmation and the relationship between the target compound and its isomers.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Workflow for the synthesis and structural confirmation of a new chemical entity.

Positional isomers of the target compound, this compound.

Safety Operating Guide

Proper Disposal of 4-(Benzylamino)-2-methylbutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of 4-(benzylamino)-2-methylbutan-2-ol, a compound that, based on data from structurally similar chemicals, should be treated as a hazardous substance.

Hazard Profile and Safety Precautions

Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and safety measures in a well-ventilated area, preferably under a chemical fume hood.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a respirator if needed

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Collection and Storage:

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

3. Final Disposal:

  • This compound should be disposed of as hazardous waste.

  • The recommended method of disposal is incineration at a licensed and approved hazardous waste disposal facility.[5] This method ensures the complete destruction of the chemical.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.

  • Never dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect storage Store in a Cool, Dry, Ventilated Area Away from Ignition Sources collect->storage spill_check Spill Occurred? storage->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor spill_check->contact_ehs No collect_spill Collect Contaminated Material in a Sealed Waste Container contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area clean_area->contact_ehs transport Arrange for Professional Waste Transport contact_ehs->transport incinerate Dispose via Incineration at a Licensed Facility transport->incinerate end End: Safe and Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Comprehensive Safety and Handling Guide for 4-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 4-(Benzylamino)-2-methylbutan-2-ol. The following procedures are based on the known hazards of structurally similar compounds, including substituted alcohols and N-benzyl amino alcohols. Adherence to these guidelines is crucial for ensuring laboratory safety.

Hazard Assessment

  • Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA flame-resistant lab coat that covers the wearer to near the knees is required.[3]
Respiratory Protection Vapor RespiratorA NIOSH/MSHA-approved respirator with organic vapor cartridges is recommended, especially when working in a poorly ventilated area or when heating the substance.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: Confirm that a functional eyewash station and safety shower are readily accessible.[3]

  • Gather Materials: Assemble all necessary equipment and reagents before beginning the experiment.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

3.2. Handling and Use

  • Dispensing: Carefully dispense the chemical, avoiding splashes and the generation of aerosols.

  • Heating: If heating is necessary, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Transfers: Use appropriate tools (e.g., pipettes, spatulas) for transfers to minimize the risk of spills.

  • Containment: Keep containers of this compound tightly closed when not in use.

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Materials All disposable lab supplies (e.g., gloves, paper towels, pipette tips) that have come into contact with the chemical must be placed in a sealed, labeled hazardous waste container.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Disposal must be made according to official regulations. Do not allow the product to reach the sewage system. [1]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Experiment Planning prep_ppe Don Required PPE: - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) prep_start->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical: - Dispense Carefully - Avoid Aerosols prep_setup->handle_chem Proceed to Handling handle_reaction Perform Experiment handle_chem->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe_remove Remove PPE cleanup_dispose->cleanup_ppe_remove end End cleanup_ppe_remove->end End of Procedure

Caption: Workflow for the safe handling of this compound.

References

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